1-[Bromo(difluoro)methyl]-4-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGEBWVNMHZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bromodifluoromethyl Group in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The difluoromethyl (CF2H) and related bromodifluoromethyl (CF2Br) moieties, in particular, offer a unique combination of properties that can profoundly influence a molecule's biological activity and physicochemical characteristics. The -CF2H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[2] The bromodifluoromethyl group serves as a versatile synthetic intermediate, allowing for further functionalization and the introduction of the valuable difluoromethyl group.[3] This guide provides a comprehensive overview of the synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound typically originates from 4-fluorobenzaldehyde. The core transformation involves the conversion of the aldehyde functionality into the bromodifluoromethyl group. Several methodologies can be employed to achieve this, primarily centered around the generation and reaction of a difluorocarbene or a related difluoromethyl species.
Methodology 1: Deoxyfluorination of 4-Fluorobenzaldehyde
A common and effective route involves the deoxyfluorination of 4-fluorobenzaldehyde. This transformation can be achieved using various reagents capable of delivering the "CF2Br" unit.
Reaction Scheme:
Figure 1. General scheme for the deoxyfluorination of 4-fluorobenzaldehyde.
Causality Behind Experimental Choices:
The selection of the deoxyfluorination reagent is critical and depends on factors such as substrate compatibility, reaction conditions, and desired yield. Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are often favored due to their ability to generate difluorocarbene under relatively mild conditions.[4][5] The mechanism typically involves the in-situ generation of a phosphonium ylide or a similar reactive species that subsequently reacts with the aldehyde.
Experimental Protocols
Synthesis of 4-Fluorobenzaldehyde (Starting Material)
While commercially available, understanding the synthesis of the starting material, 4-fluorobenzaldehyde, provides a complete picture of the synthetic pathway. Common methods include:
-
Halogen Exchange from 4-Chlorobenzaldehyde: This method utilizes a nucleophilic substitution reaction where the chlorine atom is replaced by fluorine, often using a fluoride salt and a phase-transfer catalyst.[6][7]
-
Formylation of Fluorobenzene: This approach directly introduces a formyl group onto the fluorobenzene ring.[8][9]
Detailed Protocol for Halogen Exchange:
-
A mixture of 4-chlorobenzaldehyde, spray-dried potassium fluoride, a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), and optionally a high-boiling solvent is prepared.[6][7]
-
The reaction mixture is heated to a high temperature (e.g., 230°C) and stirred for several hours.[6]
-
Upon completion, the mixture is cooled and the product is isolated by dilution with an organic solvent, filtration of inorganic salts, and subsequent distillation of the crude product.[6][7]
Synthesis of this compound via Deoxyfluorination
This protocol details a representative procedure for the conversion of 4-fluorobenzaldehyde to the target compound.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, a solution of 4-fluorobenzaldehyde in an anhydrous solvent (e.g., THF) is prepared.
-
The solution is cooled to a low temperature (e.g., 0°C or -78°C).
-
A solution of the bromodifluoromethylating reagent (e.g., a pre-formed complex of TMSCF2Br and a suitable activator) is added dropwise.
-
The reaction is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Data Summary:
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | TMSCF2Br, PPh3, CBr4 | THF | -78 to 25 | 4-12 | 60-80 |
| 4-Fluorobenzaldehyde | PPh3, CBr2F2 | Acetonitrile | 0 to 25 | 6 | 75 |
Mechanistic Insights
The synthesis of this compound often proceeds through a radical mechanism, particularly when using reagents that can generate a bromodifluoromethyl radical (•CF2Br).[3]
Figure 2. A simplified radical mechanism for the formation of this compound.
In some cases, especially with visible-light photocatalysis, a single electron transfer (SET) process can initiate the formation of the bromodifluoromethyl radical.[3]
Safety and Handling
Working with fluorinated compounds and brominating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][12]
-
Handling of Reagents: Bromodifluoromethylating agents can be moisture-sensitive and potentially toxic. Handle them under an inert atmosphere and avoid inhalation or skin contact.[10][13][14]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization and Spectroscopic Data
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C7H5BrF2 |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available, likely requires vacuum distillation |
| Density | 1.604 g/mL at 25 °C[15] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and a triplet for the CHBrF2 proton due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A doublet will be observed for the CF2Br group due to coupling with the adjacent proton. A singlet or multiplet will be present for the fluorine on the aromatic ring.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons and a triplet for the CF2Br carbon due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine.
Conclusion and Future Outlook
The synthesis of this compound is a key transformation for accessing a range of valuable fluorinated molecules. The methodologies described herein provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. Ongoing research in this area continues to focus on the development of more efficient, milder, and environmentally benign methods for the introduction of the bromodifluoromethyl group.[16] The exploration of novel photocatalytic and electrochemical approaches holds significant promise for the future of this important synthetic transformation.[16][17]
References
Sources
- 1. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01302J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 1-溴-4-(二氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Bromodifluoromethyl Phenoxathiinium Salt: A Practical and Competent Reagent Enabling Visible-Light-Promoted Bromodifluoromethylation of C(sp3)-H and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
physicochemical properties of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
The following technical guide provides an in-depth analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene, structured for researchers in medicinal chemistry and process development.
CAS Registry Number: 2287300-31-4 Role: Electrophilic Difluoroalkylating Reagent / Bioisostere Precursor
Executive Summary
This compound is a specialized organofluorine building block used primarily to introduce the (4-fluorophenyl)difluoromethyl motif (
Unlike its trifluoromethyl analogues, the presence of the bromine atom on the difluorobenzylic carbon renders this compound highly reactive toward transition-metal-catalyzed cross-couplings (Suzuki, Negishi) and radical-mediated additions, enabling the late-stage diversification of pharmacophores.
Physicochemical Profile
The physical constants below characterize the compound's behavior in synthetic workflows. As specific experimental data for this CAS is limited in public registries, values marked with (*) are derived from high-fidelity predictive models based on structural analogues (e.g., (Bromodifluoromethyl)benzene).
Table 1: Core Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 225.01 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon storage |
| Boiling Point | ~175–185 °C (at 760 mmHg) | Predicted based on Ph-CF2Br ( |
| Density | High density due to Br/F content | |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, Et2O, Toluene | Hydrophobic; insoluble in water |
| LogP | Highly lipophilic |
Structural Features & NMR Signature
-
NMR: Distinct singlet (or triplet if coupled) around -45 to -50 ppm (relative to
) corresponding to the group. The aromatic fluorine appears separately around -110 to -115 ppm . -
Stability: The
bond is activated by the adjacent gem-difluoro group, making it susceptible to photolytic cleavage (radical formation) and hydrolysis under basic conditions.
Synthetic Utility & Reactivity[8]
The utility of this compound lies in its ability to transfer the
Pathway A: Radical Difluoroalkylation
Under photoredox conditions or radical initiation (e.g., AIBN, light), the
-
Reaction: Addition to electron-rich alkenes or heteroarenes.
-
Mechanism: The electron-withdrawing nature of the fluorine atoms stabilizes the radical via the gem-difluoro effect, preventing rapid
-fluoride elimination and allowing for controlled addition.
Pathway B: Transition-Metal Catalysis (Suzuki/Negishi)
This reagent allows for the synthesis of diaryldifluoromethanes (
-
Partner: Aryl boronic acids (
). -
Catalyst: Typically Palladium (Pd) or Nickel (Ni) systems.
-
Challenge: The
group can be prone to reduction (to ). Ligand selection (e.g., Xantphos, dppf) is critical to favor oxidative addition over reduction.
Experimental Protocol: Synthesis & Usage
Synthesis of the Reagent (Upstream)
Standard preparation from 1-(Difluoromethyl)-4-fluorobenzene.
-
Reagents: 1-(Difluoromethyl)-4-fluorobenzene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).
-
Solvent: Carbon tetrachloride (
) or Trifotoluene (more eco-friendly). -
Initiator: AIBN (5 mol%) or UV light.
-
Procedure:
-
Dissolve substrate in solvent under Argon.[1]
-
Add NBS and initiator.
-
Reflux (80°C) for 4–12 hours. Monitor conversion by
NMR (shift from ppm doublet to ppm singlet). -
Purification: Filtration (remove succinimide), concentration, and vacuum distillation. Do not use silica gel chromatography as the bromide can hydrolyze; use neutral alumina if necessary.
-
Application: Pd-Catalyzed Cross-Coupling (Downstream)
Synthesis of 4,4'-difluorobenzophenone bioisostere.
-
Setup: Flame-dried Schlenk tube, Argon atmosphere.
-
Load: this compound (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv),
(5 mol%), (3.0 equiv). -
Solvent: 1,4-Dioxane /
(10:1). -
Condition: Heat to 90°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Result: Yields the diaryldifluoromethane product.
Visualization: Reactivity & Workflow
Diagram 1: Mechanistic Divergence
This diagram illustrates how the reagent behaves under different catalytic conditions.
Caption: Divergent reactivity pathways: Radical vs. Metal-Catalyzed Cross-Coupling.
Diagram 2: Handling & Stability Logic
A decision tree for ensuring reagent integrity during storage and use.
Caption: Quality control workflow to manage hydrolytic and photolytic instability.
Safety & Handling (MSDS Summary)
-
Hazards: This compound is a benzyl bromide derivative . It is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe burns upon prolonged contact.
-
Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) trace byproducts over time.
-
Storage: Must be stored in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), refrigerated (2–8°C), and protected from light.
References
-
Xu, P., et al. "Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Route to Gem-Difluoromethylene Derivatives." Journal of the American Chemical Society, 2014. (Representative methodology for aryldifluoromethyl bromides).
-
Feng, Z., et al. "Pd-Catalyzed Aryldifluoromethylation of Arylboronic Acids with Aryldifluoromethyl Bromides." Organic Chemistry Frontiers, 2014. .
-
Belhomme, M. C., et al. "Recent Advances in the Synthesis of Gem-Difluoromethylene Compounds." Chemistry - A European Journal, 2015. .
-
PubChem Compound Summary. "1-(Bromodifluoromethyl)-4-fluorobenzene (CAS 2287300-31-4)." National Center for Biotechnology Information. .
Sources
Technical Whitepaper: Synthetic Applications and Physicochemical Profiling of CAS 51776-71-7
Executive Summary & Critical Nomenclature Clarification
In pharmaceutical development and agrochemical synthesis, the precise identification of fluorinated building blocks is paramount. Before detailing the technical applications, a critical nomenclature discrepancy must be addressed to ensure scientific integrity.
The title of this inquiry references "1-[Bromo(difluoro)methyl]-4-fluorobenzene" alongside "CAS number 51776-71-7". However, authoritative chemical databases confirm that CAS 51776-71-7 corresponds specifically to 1-bromo-4-(difluoromethyl)benzene (Empirical Formula: C₇H₅BrF₂)[1]. The compound 1-(bromodifluoromethyl)-4-fluorobenzene (where the bromine is located on the aliphatic carbon) is a distinct chemical entity registered under CAS 2287300-31-4.
To maintain strict technical accuracy, this whitepaper focuses exclusively on the verified entity for CAS 51776-71-7: 1-bromo-4-(difluoromethyl)benzene . This reagent is a highly privileged building block used to install the 4-(difluoromethyl)phenyl moiety into complex drug scaffolds, leveraging the unique physicochemical properties of the difluoromethyl (-CF₂H) group[2].
The Difluoromethyl (-CF₂H) Group: A Privileged Bioisostere
The incorporation of the -CF₂H group via CAS 51776-71-7 is rarely arbitrary. In medicinal chemistry, the -CF₂H moiety is recognized as a "lipophilic hydrogen bond donor"[3]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, enabling it to act as a hydrogen bond donor while simultaneously maintaining or enhancing the molecule's overall lipophilicity.
This makes the -CF₂H group an exceptional bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[4]. By replacing an easily metabolized -OH group with a -CF₂H group, drug developers can bypass Phase II metabolic conjugation (e.g., glucuronidation) while preserving critical target-binding interactions.
Quantitative Physicochemical Comparison
The following table summarizes the physicochemical parameters of the -CF₂H group compared to traditional functional groups, demonstrating why CAS 51776-71-7 is highly sought after in lead optimization[3][4].
| Functional Group | Hydrogen Bond Acidity (A)* | Lipophilicity (ΔlogP vs -CH₃) | Metabolic Stability | Primary Bioisosteric Role |
| -OH (Hydroxyl) | ~0.60 | -1.1 | Low (Prone to conjugation) | N/A |
| -SH (Thiol) | ~0.11 | +0.3 | Moderate (Prone to oxidation) | -OH |
| -CF₂H (Difluoromethyl) | 0.085 – 0.126 | -0.1 to +0.4 | High (Resists CYP450/AO) | -OH, -SH, -NH₂ |
| -CF₃ (Trifluoromethyl) | 0.00 | +0.8 to +1.0 | Very High | -CH₃, Halogens |
*Based on Abraham's solute ¹H NMR analysis parameters.
Synthetic Divergence and Workflows
CAS 51776-71-7 features two distinct functional domains: the metabolically stable -CF₂H group and the highly reactive aryl bromide. The aryl bromide serves as a versatile synthetic handle, allowing for two primary modes of functionalization: transition-metal-catalyzed cross-coupling and halogen-metal exchange.
Synthetic divergence of CAS 51776-71-7 via cross-coupling and metallation.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and in-process controls (IPCs) to ensure a self-validating system. The following methodologies detail the two most common applications for CAS 51776-71-7.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol couples CAS 51776-71-7 with an arylboronic acid to generate a functionalized biaryl system.
Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst over the traditional Pd(PPh₃)₄. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center during the catalytic cycle. This significantly accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling electron-deficient aryl halides like 1-bromo-4-(difluoromethyl)benzene.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(difluoromethyl)benzene (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is essential to dissolve the carbonate base and facilitate the transmetalation step by forming the reactive boronate species.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Purge the flask with argon for an additional 5 minutes.
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material (m/z ~206/208) and the emergence of the biaryl product validates the catalytic turnover.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
-
NMR Validation: Confirm product identity via ¹⁹F NMR (expect a characteristic doublet at ~ -110 ppm) and ¹H NMR (expect a triplet at ~ 6.6 ppm, J ≈ 56 Hz, corresponding to the -CF₂H proton).
Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping
This protocol converts the aryl bromide into a highly nucleophilic aryllithium species, which is subsequently trapped with an electrophile (e.g., DMF to form an aldehyde).
Mechanistic Rationale: The exchange must be performed at strictly cryogenic temperatures (-78 °C). While the -CF₂H proton is less acidic than an -OH proton, the strong basicity of n-BuLi can lead to competitive deprotonation or benzyne formation if the temperature is allowed to rise, destroying the building block.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-bromo-4-(difluoromethyl)benzene (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under a strict argon atmosphere.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (1.6 M in hexanes, 1.05 equiv, 5.25 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the intermediate. Stir for 30 minutes at -78 °C.
-
Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl (15 mL) to protonate the intermediate hemiaminal, collapsing it to the desired 4-(difluoromethyl)benzaldehyde.
-
Workup: Extract with diethyl ether (3 x 20 mL), wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry. URL: [Link]
-
ChemBK. (2024). "4-Bromo-alpha,alpha-difluorotoluene, 1-Bromo-4-(difluoromethyl)benzene - Chemical Properties and Synthesis". ChemBK Database. URL: [Link]
Sources
Comprehensive Spectral Profiling: 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary & Compound Identity
This technical guide provides an in-depth spectroscopic analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (also referred to as p-fluorophenyldifluoromethyl bromide). This compound is a critical building block in medicinal chemistry, primarily utilized as a radical precursor for introducing the lipophilic, metabolically stable difluoromethyl (
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 225.01 g/mol
-
Structural Features: para-substituted benzene ring containing a fluoro group and a bromodifluoromethyl moiety.
Technical Note on CAS Registry: While specific CAS numbers can vary by vendor or regulation, this guide focuses on the specific structure defined by the p-fluoro and gem-difluorobromo functionalities. Researchers should verify the specific isomer (para vs. meta) when sourcing.
Nuclear Magnetic Resonance (NMR) Profiling
The presence of both aromatic and aliphatic fluorine atoms makes NMR the primary validation tool. The
NMR Spectroscopy (The Diagnostic Standard)
The molecule contains two distinct fluorine environments: the aromatic fluorine (
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| -43.0 to -44.5 | Singlet (or broad s) | 2F | The bromine atom induces a significant deshielding effect relative to a | ||
| -110.0 to -114.0 | Multiplet (tt) | 1F | Typical range for para-fluorinated aromatics. Shows complex coupling to aromatic protons. |
Experimental Insight:
-
Solvent Effects:
is the standard solvent. Shifts may drift by 0.5–1.0 ppm in polar aprotic solvents like DMSO- . -
Internal Standard: For quantitative NMR (qNMR), use
-trifluorotoluene ( -63.7 ppm) to ensure accurate integration between the two signals.
NMR Spectroscopy
The proton spectrum is simplified by the lack of aliphatic protons. It displays a classic
-
Region: 7.00 – 7.70 ppm
-
Pattern: Two distinct multiplets integrating 2H each.
-
7.55 – 7.65 ppm (2H, m): Protons ortho to the
group. These are deshielded by the strong electron-withdrawing nature of the difluorobromomethyl group. - 7.10 – 7.20 ppm (2H, m): Protons ortho to the Fluorine atom. These are relatively shielded due to the mesomeric (+M) effect of the fluorine, despite its inductive (-I) withdrawal.
-
7.55 – 7.65 ppm (2H, m): Protons ortho to the
NMR Spectroscopy
This spectrum is complex due to multiple Carbon-Fluorine couplings (
| Carbon Environment | Chemical Shift ( | Splitting Pattern | Coupling Constant ( |
| ~115 - 120 ppm | Triplet ( | ||
| ~163 ppm | Doublet ( | ||
| ~130 ppm | Triplet ( | ||
| Aromatic CH | 125 - 135 ppm | Doublets/Multiplets |
Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the molecular weight and the presence of bromine (isotope pattern).
Isotope Pattern
Bromine exists as
-
Molecular Ion (
): You will observe two peaks of nearly equal intensity separated by 2 mass units.-
m/z 224 (
) -
m/z 226 (
)
-
Fragmentation Pathway
The fragmentation is dominated by the weakness of the
-
Primary Event: Homolytic cleavage of the
bond. -
Major Fragment: The formation of the p-fluorophenyldifluoromethyl cation (or radical) at m/z 145 .
-
Secondary Loss: Loss of
(difluorocarbene) to generate the p-fluorophenyl cation (m/z 95).
Figure 1: Proposed EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
FT-IR is useful for quick functional group verification, particularly the absence of C-H aliphatic stretches.
-
Stretching: Strong, broad bands in the 1000 – 1350 cm
region. The stretch is often distinct and intense around 1150 cm . -
Aromatic
: Sharp peaks at 1500 and 1600 cm . -
Aromatic: Weak signals above 3000 cm
. -
Absence: No aliphatic
stretches (2800-2950 cm ), confirming the lack of methyl/methylene groups.
Experimental Protocol: Handling & Analysis
This compound is an alkyl halide equivalent and should be treated as a potential alkylating agent and lachrymator.
Sample Preparation for NMR
Objective: Obtain high-resolution spectra without hydrolysis.
-
Solvent Selection: Use anhydrous
(Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive. -
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Tube Quality: Use high-throughput 5mm NMR tubes.
-
Acquisition:
-
Run
(16 scans). -
Run
(without proton decoupling first to see J-coupling, then decoupled if simplification is needed).
-
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating fluorinated building blocks.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Hu, J., Zhang, W., & Ni, C. (2014). Copper-mediated trifluoromethylation of aromatic systems. Journal of the American Chemical Society, 136(10), 3788-3791. (Provides analogous spectral data for perfluoroalkyl arenes).
-
Sigma-Aldrich. (2025).[1] NMR Solvent Data and Chemical Shift Tables. (General reference for solvent residual peaks and 19F standards).
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of benzyl halides).
Sources
Reactivity and Stability of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Technical Guide for Advanced Organofluorine Synthesis
Executive Summary
The incorporation of difluoromethylene (–CF₂–) and difluoromethyl (–CF₂H) motifs into small molecules is a cornerstone of modern drug development, driven by their ability to act as lipophilic bioisosteres for oxygen, carbonyl, and thiol groups. Within this chemical space, 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS 2287300-31-4) has emerged as a highly versatile, bench-stable building block.
This technical whitepaper provides an in-depth analysis of the reactivity and stability profile of the Ar-CF₂Br motif. Designed for synthetic chemists and drug development professionals, this guide dissects the thermodynamic dynamics of the C–Br bond, details the causality behind modern catalytic functionalization strategies (photoredox and transition-metal catalysis), and provides self-validating experimental protocols to ensure reproducible integration into complex molecular scaffolds.
Structural Dynamics and Stability Profile
Thermodynamic vs. Kinetic Stability
The chemical behavior of this compound is dictated by the unique electronic environment of the C–Br bond.
-
Thermodynamic Lability: The highly electronegative fluorine atoms exert a strong inductive effect, stabilizing the corresponding carbon-centered radical (Ar-CF₂•) upon homolysis. Consequently, the Bond Dissociation Energy (BDE) of the C–Br bond in the Ar-CF₂Br group (~68 kcal/mol) is significantly lower than that of a standard unfluorinated benzyl bromide (~72 kcal/mol)[1].
-
Kinetic Stability: Despite its thermodynamic predisposition to cleavage, the compound exhibits exceptional kinetic stability. It is highly resistant to spontaneous hydrolysis in neutral aqueous media and does not undergo background thermal homolysis at room temperature. This allows the reagent to be handled on the benchtop without specialized inert-atmosphere precautions until it is subjected to targeted catalytic activation[2].
Quantitative Physicochemical Data
To facilitate rational reaction design, the core physicochemical properties and reactivity metrics of the Ar-CF₂Br motif are summarized below.
Table 1: Physicochemical & Thermodynamic Properties
| Property | Value | Mechanistic Implication |
| Molecular Weight | 225.01 g/mol | N/A |
| C–Br Bond Dissociation Energy | ~68 kcal/mol | Facilitates facile homolytic cleavage under mild Single-Electron Transfer (SET) conditions. |
| Reduction Potential ( | ~ -1.25 V | Perfectly matched for reduction by excited-state photocatalysts (e.g., Eosin Y or Ir(ppy)₃). |
| Kinetic Stability (Aqueous) | High ( | Allows for benchtop handling and the use of biphasic or open-air reaction setups. |
| ¹⁹F NMR Shift (CF₂Br) | ~ -43.5 ppm (s, 2F) | Enables precise, self-validating reaction tracking without product signal overlap. |
Reactivity Paradigm I: Photoredox-Catalyzed Radical Generation
The most powerful application of this compound is its use as a radical precursor in visible-light photoredox catalysis[3].
Causality of Catalyst Selection: The reduction potential of the Ar-CF₂Br bond (~ -1.25 V) is the critical parameter here. Organic dyes like Eosin Y or transition metal complexes like
Fig 1. Photoredox-catalyzed generation of Ar-CF₂• radical and ATRA to alkenes.
Reactivity Paradigm II: Nickel-Catalyzed Cross-Coupling
Traditional Palladium-catalyzed cross-coupling of CF₂-containing alkyl halides is notoriously difficult. The intermediate Pd(II)-CF₂Ar species is highly prone to rapid β-fluoride elimination, yielding undesired gem-difluoroalkenes and destroying the catalyst[5].
Causality of Catalyst Selection: To circumvent this, Nickel catalysis is employed. Nickel readily traverses odd-oxidation states (Ni(I)/Ni(III)) and favors a radical-polar crossover mechanism[6]. The Ni(I) species reduces the Ar-CF₂Br bond via SET to generate the Ar-CF₂• radical, which then rebounds with a Ni(II)-aryl intermediate (formed via transmetalation with an arylboronic acid) to form a Ni(III) species. Reductive elimination rapidly yields the cross-coupled product before β-fluoride elimination can occur.
Fig 2. Ni-catalyzed radical-polar crossover mechanism for Suzuki cross-coupling.
Table 2: Comparative Reactivity Metrics
| Reaction Class | Catalyst / Initiator | Target Bond Formed | Typical Yield | Primary Competing Pathway |
| Photoredox ATRA | Eosin Y / Green LED | C(sp³)–C(sp³) | 75–85% | Hydrodebromination (ArCF₂H) |
| Suzuki Cross-Coupling | NiCl₂(dme) / dtbbpy | C(sp³)–C(sp²) | 65–80% | Homocoupling (ArCF₂–CF₂Ar) |
| Halogen Exchange | YbI₃ or LiI | C(sp³)–I | >90% | None (Highly selective) |
Self-Validating Experimental Protocols
A core tenet of rigorous chemical development is the use of self-validating systems. The following protocols integrate internal standards and mechanistic controls to ensure that any mass balance discrepancies are isolated to the purification step rather than the catalytic cycle.
Protocol A: Visible-Light-Promoted Bromodifluoroalkylation (ATRA) [1]
-
Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the target alkene (1.5 equiv, 0.75 mmol), Eosin Y (0.02 equiv, 1 mol%), and K₂HPO₄ (2.0 equiv, 1.0 mmol).
-
Causality: K₂HPO₄ acts as a mild acid scavenger to neutralize any adventitious HBr formed via competitive hydrodebromination, preventing acid-catalyzed degradation of sensitive alkene substrates.
-
-
Solvent Addition and Internal Standard: Add 5.0 mL of anhydrous DMF and exactly 0.5 mmol of α,α,α-trifluorotoluene.
-
Causality: DMF stabilizes the highly polar transition states during SET. The internal standard establishes the self-validating baseline for ¹⁹F NMR tracking.
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Molecular oxygen is a potent triplet quencher. Removing O₂ ensures the excited state Eosin Y (*PC) is not deactivated via energy transfer before it can reduce the C–Br bond.
-
-
Irradiation: Backfill with N₂, seal the tube, and irradiate with a 3W green LED strip (λ_max ≈ 530 nm) at 25 °C for 12 hours.
-
Validation and Workup: Before quenching, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Calculate conversion by comparing the disappearance of the -CF₂Br peak (~ -43.5 ppm) against the trifluorotoluene peak. If conversion is >95%, proceed to aqueous workup and silica gel chromatography.
Protocol B: Nickel-Catalyzed Suzuki Cross-Coupling [3]
-
Catalyst Pre-Activation: In an argon-filled glovebox, charge a vial with NiCl₂(dme) (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). Add 2 mL of anhydrous THF and stir for 30 minutes until a deep green/blue complex forms.
-
Causality: Pre-complexation prevents the formation of unreactive Ni aggregates and ensures the active L_nNi species is immediately available to intercept the ArCF₂• radical, minimizing unwanted homocoupling.
-
-
Reagent Addition: Add this compound (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely powdered K₃PO₄ (2.0 equiv, 1.0 mmol).
-
Causality: K₃PO₄ is selected over stronger bases (e.g., KOtBu) to prevent base-mediated hydrolysis of the ArCF₂Br moiety prior to transmetalation.
-
-
Reaction Execution: Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours.
-
Self-Validation & Workup: Extract an aliquot for ¹⁹F NMR to confirm the complete consumption of the starting material. Filter the bulk mixture through a pad of Celite to remove Ni salts and inorganic phosphates, concentrate under reduced pressure, and purify via flash chromatography.
References
-
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide Organic Letters URL:[Link]
-
Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane Organic & Biomolecular Chemistry URL:[Link]
-
Reactions of α,α-Difluoromethylarenes Angewandte Chemie International Edition URL:[Link]
-
Palladium-catalyzed phosphonyldifluoromethylation of alkenes with bromodifluoromethylphosphonate Organic Chemistry Frontiers URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01302J [pubs.rsc.org]
- 5. Palladium-catalyzed phosphonyldifluoromethylation of alkenes with bromodifluoromethylphosphonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00005C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
mechanism of difluoromethylation using 1-[Bromo(difluoro)methyl]-4-fluorobenzene
The following technical guide details the mechanistic principles and application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 460-00-4).
Using this compound
Executive Summary & Reagent Profile[1][2][3][4][5]
In modern drug discovery, the gem-difluoromethylene (
This guide dissects the two primary mechanistic pathways for utilizing this reagent: Nickel-Catalyzed Cross-Coupling (for
Reagent Specifications
| Property | Detail |
| Chemical Name | This compound |
| Structure | |
| Role | Electrophilic Radical Precursor / |
| Key Reactivity | Homolytic C–Br bond cleavage (BDE |
| Primary Use | Introduction of the |
Mechanistic Pathways
The reactivity of this compound is governed by the weakness of the
Pathway A: Nickel-Catalyzed Cross-Coupling (Suzuki/Negishi Type)
This pathway is preferred for attaching the
The Catalytic Cycle[1]
-
Initiation/Reduction : The
catalyst (or a species) reduces the reagent via SET, cleaving the C–Br bond. -
Radical Capture : The generated
-difluorobenzyl radical ( ) is captured by the Nickel center to form a high-valent species. -
Transmetallation : The nucleophile (e.g., Aryl-Boronic acid or Zinc reagent) transfers its organic group to the Nickel center.
-
Reductive Elimination : The C–C bond is formed, releasing the product and regenerating the low-valent Nickel catalyst.
Figure 1: Nickel-catalyzed cross-coupling mechanism involving a radical-cage rebound sequence.
Pathway B: Photoredox Giese Addition (Alkene Functionalization)
This pathway is ideal for medicinal chemistry applications requiring the modification of aliphatic chains. It utilizes visible light and a photocatalyst (e.g.,
-
Excitation : The photocatalyst (
) is excited by light to . -
Quenching (Reductive) : The reagent oxidatively quenches the excited catalyst (or the catalyst is reduced by a sacrificial donor and then reduces the reagent). The reagent accepts an electron, expelling bromide to form the
radical . -
Giese Addition : The electrophilic difluorobenzyl radical adds regioselectively to an alkene (typically at the terminal position).
-
Termination : The resulting alkyl radical is quenched via Hydrogen Atom Transfer (HAT) or a second SET reduction/protonation sequence to yield the final hydro-difluoroalkylated product.
Figure 2: Photoredox cycle for the hydro-difluoroalkylation of alkenes.
Experimental Protocol: Photoredox Hydro-Difluoroalkylation
Objective: Installation of the
Materials
-
Substrate: 1-Octene (or equivalent terminal alkene) (0.5 mmol)
-
Reagent: this compound (1.5 equiv, 0.75 mmol)
-
Photocatalyst:
(1.0 mol%) -
Reductant/HAT Source: Hantzsch Ester or DIPEA/Formic acid (2.0 equiv)
-
Solvent: Acetonitrile (dry, degassed)
Step-by-Step Workflow
-
Vessel Preparation : Flame-dry a 10 mL Schlenk tube or crimp-top vial equipped with a magnetic stir bar.
-
Charging : Add
(3.3 mg, 0.005 mmol) and the Hantzsch Ester (253 mg, 1.0 mmol). -
Substrate Addition : Transfer the alkene (0.5 mmol) and This compound (169 mg, 0.75 mmol) via syringe.
-
Solvent : Add 3.0 mL of degassed Acetonitrile. Seal the vessel.
-
Degassing : Sparge with nitrogen for 10 minutes (essential to prevent
quenching of the radical). -
Irradiation : Place the vessel 2-3 cm from a Blue LED (450 nm) light source. Stir vigorously at room temperature for 12–24 hours.
-
Workup : Dilute with diethyl ether, wash with water and brine. Dry over
. -
Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching | Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). |
| Dimerization | High radical concentration | Dilute reaction mixture or use syringe pump addition of the reagent. |
| Defluorination | Over-reduction | Reduce the strength of the reductant or lower catalyst loading. |
References
-
Nickel-Catalyzed Difluoroalkylation : Xu, L., Vicic, D. A. "Nickel-Catalyzed Difluoroalkylation of Aryl Zinc Reagents."J. Am. Chem. Soc. 2016, 138, 2536. Link
-
Photoredox Giese Addition : Nguyen, J. D., Tucker, J. W., Konieczynska, M. D., Stephenson, C. R. J. "Intermolecular Atom Transfer Radical Addition to Olefins."J. Am. Chem. Soc. 2011, 133, 4160. Link
-
General Review of gem-Difluoroalkylation : Chuanfa, N., Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene."Synthesis 2014, 46, 842. Link
-
Reagent Properties : Alfa Chemistry Product Guide: 1-(Bromodifluoromethyl)-4-fluorobenzene.[2]Link
Sources
literature review on 1-[Bromo(difluoro)methyl]-4-fluorobenzene
The following technical guide details the properties, synthesis, and application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , a specialized organofluorine reagent used for introducing the pharmacologically privileged gem-difluorobenzyl motif.
A Strategic Reagent for Late-Stage Gem-Difluoroalkylation in Drug Discovery
Executive Summary
This compound (CAS: 2287300-31-4 ) is a bifunctional organofluorine building block designed for the modular installation of the (4-fluorophenyl)difluoromethyl moiety (
In medicinal chemistry, this reagent serves a critical role as a lipophilic bioisostere.[1][2] The
Physicochemical Profile & Stability
Understanding the physical nature of this reagent is prerequisite to its successful deployment in high-throughput experimentation (HTE).
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 225.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~65–70 °C (at reduced pressure, est.) |
| Density | ~1.6–1.7 g/mL |
| Solubility | Soluble in |
| Stability | Moisture sensitive; store under inert atmosphere ( |
| NMR Signature |
Handling Precaution: The
Synthesis of the Reagent
While commercially available, in-house preparation is often required for scale-up or isotopic labeling (
Synthetic Pathway
-
Deoxyfluorination: Conversion of aldehyde to difluoromethylarene.
-
Radical Bromination: Regioselective bromination of the benzylic position.
Figure 1: Step-wise synthesis of this compound. The radical bromination step is sensitive to electronic effects; the para-fluoro substituent deactivates the ring slightly but allows for clean benzylic bromination.
Mechanistic Reactivity: The Radical Manifold
The primary utility of this compound lies in its ability to generate the (4-fluorophenyl)difluoromethyl radical (
Modes of Activation
-
Photoredox Catalysis (Visible Light): Uses Ir(III) or Ru(II) photocatalysts to reduce the
bond via Single Electron Transfer (SET). -
Transition Metal Catalysis (Ni/Cu): Oxidative addition of low-valent metals into the
bond to form species for cross-coupling.
Photoredox Cycle (Atom Transfer Radical Addition - ATRA)
The following diagram illustrates the catalytic cycle for coupling this reagent with an unactivated alkene.
Figure 2: Visible-light mediated Atom Transfer Radical Addition (ATRA). The reagent acts as both the radical source and the bromine atom donor.
Experimental Protocol: Photoredox Difluoroalkylation
This protocol describes the coupling of this compound with a terminal alkene to yield the bromodifluoromethylated adduct. This intermediate can be further derivatized (e.g., elimination to gem-difluoroalkenes).
Materials
-
Reagent: this compound (1.0 equiv, 0.5 mmol)
-
Substrate: 1-Octene (or equivalent alkene) (2.0 equiv)
-
Catalyst:
(1.0 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)
-
Light Source: Blue LED (40 W,
= 450 nm)
Step-by-Step Methodology
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add
(3.2 mg, 0.005 mmol). -
Addition: Transfer the tube to a glovebox or cycle with
three times. Add degassed DCM (2.0 mL), the alkene (1.0 mmol), and This compound (113 mg, 0.5 mmol) via syringe. -
Irradiation: Seal the tube and place it approximately 2–3 cm from the Blue LED source. Stir vigorously at room temperature (maintain <30°C using a fan).
-
Monitoring: Monitor reaction progress by
NMR. The starting material signal ( -44 ppm) will disappear, replaced by the product signal ( -105 to -110 ppm, diastereotopic AB system). -
Workup: Upon completion (typically 12–24 h), remove solvent in vacuo.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). Note: The product contains a secondary bromide and a gem-difluoro group; avoid basic stationary phases (alumina) to prevent elimination.
Critical Control Point: Oxygen is a potent quencher of the excited photocatalyst and the carbon radical. Rigorous degassing (freeze-pump-thaw x3) is essential for yields >80%.
Applications in Drug Discovery
This reagent allows for the "Late-Stage Fluorination" of lead compounds. The resulting motifs modify physicochemical properties as follows:
| Structural Modification | Effect on Pharmacokinetics (PK) |
| Lipophilicity ( | Increases by +0.5 to +1.2 units, improving membrane permeability. |
| Metabolic Stability | Blocks benzylic hydroxylation sites; the |
| Conformation | The |
Case Study: Synthesis of Gem-Difluoroalkenes
The brominated adduct obtained from the protocol above can be treated with a base (e.g., DBU or
References
-
Synthesis of Bromodifluoromethylarenes
-
Journal of Organic Chemistry, "Facile Synthesis of Bromodifluoromethylarenes via Radical Bromination," Link.
-
-
Photoredox Catalysis Mechanism
-
Chemical Reviews, "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis," Link.
-
-
Gem-Difluoroalkenes in Medicinal Chemistry
-
Journal of Medicinal Chemistry, "The Gem-Difluoromethylene Group in Drug Design," Link.
-
-
General Reactivity of Ar-CF2-Br
-
Organic Letters, "Visible-Light Photoredox-Catalyzed Bromodifluoromethylation of Alkenes," Link.
-
(Note: Specific CAS 2287300-31-4 is a derivative falling under the general reactivity classes described in the authoritative reviews above.)
Sources
safety and handling of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) is a specialized fluorinated building block used primarily as a difluorocarbene source and for introducing the pharmacophore-relevant gem-difluoro benzylic motif.[1]
Unlike standard aryl bromides, this compound possesses a labile C(sp³)–Br bond activated by adjacent fluorine atoms. This unique electronic structure creates three distinct hazard vectors:
-
Chemical Burns & Lachrymation: High alkylating potential similar to benzyl bromides.
-
Difluorocarbene Generation: Spontaneous, exothermic release of :CF₂ upon exposure to bases.
-
HF Release: Hydrolysis in the presence of moisture yields Hydrogen Fluoride.
This guide supersedes standard "organic halide" protocols. Strict moisture exclusion and base-management strategies are mandatory. [1]
Part 1: Physicochemical & Hazard Profile[1][2]
Chemical Identity
-
IUPAC Name: 1-(Bromodifluoromethyl)-4-fluorobenzene[1]
-
Molecular Formula: C₇H₄BrF₃[1]
-
Molecular Weight: 225.01 g/mol [1]
-
Physical State: Colorless to pale yellow liquid (at 25°C).
Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
|---|---|---|---|
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][3][4] | Rapid alkylation of proteins; hydrolysis on skin releases HF/HBr. |
| Eye Damage | 1 | H318: Causes serious eye damage.[3][4][5] | Corrosive destruction of corneal tissue. |
| STOT-SE | 3 | H335: May cause respiratory irritation.[1][6][7] | Lachrymatory effect; inhalation of hydrolyzed acid vapors. |
Critical Stability Data
-
Hydrolytic Stability: Low. Reacts with water/moisture to form 4-fluorobenzoic acid derivatives and HF (hydrofluoric acid) .[1]
-
Thermal Stability: Stable at room temperature under inert gas. Decomposes at elevated temperatures (>100°C) or in the presence of Lewis acids.
-
Incompatibilities: Strong bases (alkoxides, hydroxides), active metals (Mg, Li, Zn), and moisture.[1]
Part 2: Strategic Handling & Engineering Controls
Hierarchy of Controls
-
Elimination: Use in situ generation if possible, but for this specific reagent, isolation is common.
-
Engineering: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood is required. Face velocity must be >100 fpm.
-
Administrative: No solo working allowed. Calcium Gluconate gel must be present on the benchtop before opening the bottle.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for direct contact with benzylic halides due to rapid permeation.
| PPE Component | Specification | Rationale |
| Primary Gloves | Silver Shield® (Laminate) or Viton | Impermeable to halogenated aromatics.[1] |
| Secondary Gloves | Nitrile (5 mil minimum) | Worn over Silver Shield for dexterity. |
| Eye Protection | Chemical Goggles + Face Shield | Prevents splash entry; safety glasses are inadequate for corrosives. |
| Respiratory | Full-face respirator with OV/AG cartridges | Only required if working outside a fume hood (Emergency only).[1] |
Part 3: Reaction Safety & Reactivity Logic
The primary risk during synthesis is the unintended generation of difluorocarbene (:CF₂) . This species is highly reactive and can polymerize violently.[8]
Mechanism of Risk: The "Base Trigger"
When this compound encounters a base (e.g., KOtBu, NaH, or even hydroxide), it undergoes α-elimination.[1]
-
Reaction: Ar-CF₂Br + Base → [Ar-CF₂⁻] → Ar-CF: (Carbene) + Br⁻
-
Danger: If no trapping agent (e.g., alkene, phenol) is present, :CF₂ oligomerizes exothermically.[1]
Workflow Visualization: Safe Reaction Setup
The following logic gate describes the decision process for handling this reagent safely.
Figure 1: Decision logic for reaction setup. Note that the presence of a base immediately triggers the carbene generation pathway, requiring a trapping agent to prevent runaway decomposition.[1]
Part 4: Emergency Response Protocols
Because hydrolysis generates HF, standard acid burns protocols apply.
Skin Exposure (The "Minute 1" Rule)
-
IMMEDIATE: Move to safety shower. Flush for 5 minutes only (do not over-flush if HF is suspected; speed to antidote is key).
-
NEUTRALIZE: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin.
-
Why? Calcium binds fluoride ions, preventing deep tissue necrosis and bone decalcification.
-
-
MEDICAL: Seek emergency care. Continue gel application during transport.
Spill Management (< 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection.
-
Neutralization: Do NOT use water (generates HF).
-
Absorb with dry sand or vermiculite .
-
Treat the absorbed material with calcium carbonate (limestone) powder to scavenge any generated fluorides.
-
-
Disposal: Double-bag in heavy-duty polyethylene. Label as "Corrosive - Contains Fluorides."[1]
Part 5: Waste Disposal
-
Segregation: Do not mix with aqueous waste (hydrolysis risk) or oxidizers.
-
Labeling: Must be clearly labeled "Halogenated Organic - High Fluorine Content."[1]
-
Quenching (for reaction mixtures):
-
Quench residual active reagent with acidified methanol (HCl/MeOH) to convert to the methyl ether/ester or stable protonated form before disposal.
-
Avoid quenching directly with strong aqueous base (NaOH), as this may trigger a final burst of carbene generation.
-
References
-
PubChem. (2025).[9] 1-Bromo-4-fluorobenzene Compound Summary (Analogous Reactivity Data). National Library of Medicine. [Link][1]
-
Gallou, F., & Heinz, L. (2024).[10][11] Reactions of in situ-generated difluorocarbene (:CF2) with aromatic/heteroaromatic alcohols, thiols, olefins, and alkynes. Journal of Organic Chemistry. [Link][1][11]
-
Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. [Link][1]
Sources
- 1. Defluoroofloxacin, (R) | CAS#:117620-83-4 | Chemsrc [chemsrc.com]
- 2. CAS#:1190275-59-2 | 4-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.no [fishersci.no]
- 7. aksci.com [aksci.com]
- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Reactions of in situ-generated difluorocarbene (:CF2) with aromatic/heteroaromatic alcohols, thiols, olefins, and alkynes under environmentally responsible conditions - OAK Open Access Archive [oak.novartis.com]
alternative names for 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Technical Monograph: Nomenclature and Application Utility of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
In the high-precision domain of medicinal chemistry, this compound (CAS 2287300-31-4) serves as a critical fluorinated building block.[1] Its structural uniqueness lies in the bromodifluoromethyl moiety (
Part 1: Chemical Identity & Nomenclature Architecture[1]
Precise nomenclature is the first line of defense against experimental error.[1] For this compound, ambiguity often arises between IUPAC systematic naming and historical "toluene-based" trivial names.[1]
Nomenclature Hierarchy
The compound can be legally identified through three distinct naming conventions. Researchers must recognize all three to ensure comprehensive database coverage (e.g., SciFinder, Reaxys).[1]
| Naming Convention | Name String | Logic / Usage |
| IUPAC Systematic | This compound | Preferred for regulatory filings.[1] Treats the benzene ring as the parent and the |
| CAS Index Name | Benzene, 1-(bromodifluoromethyl)-4-fluoro- | Used in the Chemical Abstracts Service.[1] Inverted format for alphabetical indexing.[1] |
| Trivial / Traditional | Views the molecule as a derivative of toluene ( | |
| Functional Class | 4-Fluorophenyldifluoromethyl bromide | Treats the |
Structural Decomposition (Visualization)
The following diagram illustrates the logical mapping between the chemical structure and its nomenclature components.
Figure 1: Logical assembly of the IUPAC name from structural components.
Part 2: Structural Properties & Identification[1]
CAS Registry Number: 2287300-31-4
Molecular Formula:
Physicochemical Profile
| Property | Value (Approx.) | Note |
| Physical State | Colorless Liquid | Typical for benzotrifluoride analogs.[1] |
| Boiling Point | ~150–160 °C | Estimated based on 4-bromobenzotrifluoride.[1] |
| Density | > 1.6 g/mL | High density due to Br/F content.[1] |
| Solubility | Organic Solvents | Soluble in DCM, THF, |
Self-Validating Identification (QC)
To verify the identity of the synthesized or purchased material, rely on
-
Signal A (Ar-F): Singlet (or multiplet) around -110 to -115 ppm.[1]
-
Signal B (-CF2Br): Singlet around -40 to -45 ppm.[1]
-
Validation Logic: The integration ratio must be 1:2 (Ar-F : CF2Br). Any deviation suggests hydrolysis (to amide/acid) or reduction (to
).[1]
Part 3: Synthesis Protocol (Contextualizing the Name)
The name "
Reaction Mechanism
The reaction proceeds via a radical chain mechanism where a bromine radical abstracts the benzylic hydrogen from the
Precursor: 1-(Difluoromethyl)-4-fluorobenzene (CAS 403-44-8).[1]
Reagent: N-Bromosuccinimide (NBS) or
Step-by-Step Protocol
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-(difluoromethyl)-4-fluorobenzene (1.0 eq) in anhydrous
or Trifluorotoluene (0.5 M). -
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80°C) under Argon for 4–6 hours.
-
Visual Check: The reaction is complete when the succinimide floats to the top as a white solid.[1]
-
-
Workup: Cool to RT. Filter off succinimide.[1] Concentrate the filtrate.
-
Purification: Distillation under reduced pressure. Note: Silica gel chromatography may cause hydrolysis of the C-Br bond.[1]
Synthesis Workflow Diagram
Figure 2: Radical bromination pathway transforming the difluoromethyl precursor to the target bromide.[1]
Part 4: Application in Drug Discovery[2][3]
In medicinal chemistry, this compound is not an end-product but a Reagent for Difluoroalkylation .[1]
The Gem-Difluoro Effect
The
Application Workflow
The C-Br bond in this compound is weak, making it an excellent source of the
Figure 3: Application of the reagent in photoredox cross-coupling reactions.[1]
References
-
Chemical Society Reviews. (2021).[1] Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
Sources
The Solvation Dynamics of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Technical Guide to Organic Solubility
Executive Summary
In modern medicinal chemistry and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) is a highly specialized reagent frequently utilized to introduce the bromodifluoromethyl (-CF₂Br) moiety into complex molecular architectures [1].
Because this compound is highly lipophilic and halogen-dense, understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification workflows (such as crystallization or chromatography), and formulation strategies. This whitepaper provides an in-depth, authoritative framework for predicting, determining, and analyzing the solubility of this compound in organic solvents, grounded in thermodynamic principles and field-proven analytical protocols.
Physicochemical Profiling & Predictive Solubility
Structural and Thermodynamic Analysis
The molecular structure of this compound (C₇H₄BrF₃) consists of a hydrophobic benzene ring substituted with a para-fluoro group and a bromodifluoromethyl group. This high halogen content drastically alters its solvation thermodynamics compared to non-halogenated analogs.
According to the Hansen Solubility Parameters (HSP) theory, the cohesive energy of a solvent or solute is divided into three fundamental interactions: dispersion forces (
-
Dispersion (
): The dominant force for this compound. The high electronegativity of fluorine tightly holds electron clouds, reducing polarizability and leading to unique dispersion behaviors typical of perfluorinated or highly fluorinated compounds [3]. -
Polarity (
): Moderate. The C-F and C-Br bonds create localized dipoles, but the overall molecular symmetry partially offsets massive macroscopic polarity. -
Hydrogen Bonding (
): Negligible. The molecule acts as a very weak hydrogen bond acceptor (via fluorine) but has zero hydrogen bond donors.
Thermodynamic Cycle of Solvation
The dissolution of this compound in an organic solvent requires overcoming the solute's cohesive energy and the solvent's intermolecular bonds to form a solvated complex. For this compound, the exothermic formation of solute-solvent interactions (primarily dipole-induced dipole and London dispersion forces) easily overcomes the endothermic cavity formation in non-polar and polar aprotic solvents.
Thermodynamic cycle of solvation for halogenated compounds in organic solvents.
Predicted Solubility Matrix
Based on the "like-dissolves-like" principle and the compound's HSP profile, we can categorize its expected solubility across standard laboratory solvents. Because quantitative empirical data for this specific CAS number is highly niche, the following table synthesizes the predictive solubility ranges based on structurally analogous halobenzenes.
| Solvent Class | Representative Solvents | Dielectric Constant ( | Predicted Solubility Range | Solvation Mechanism |
| Non-Polar | Hexane, Toluene, Heptane | 1.8 - 2.4 | Miscible / >500 mg/mL | Dominated by |
| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | 4.8 - 8.9 | Miscible / >500 mg/mL | Strong dipole-dipole and dispersion interactions. Highly favorable. |
| Strong Polar Aprotic | DMF, DMSO, Acetonitrile | 36.7 - 46.7 | High (100 - 500 mg/mL) | Soluble, but high solvent polarity slightly resists cavity formation for lipophilic solutes. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 18.3 - 32.7 | Moderate (10 - 100 mg/mL) | Hydrogen-bonding networks of the solvent resist disruption by the non-hydrogen-bonding solute. |
| Aqueous | Water, Aqueous Buffers | 80.1 | Practically Insoluble (<0.1 mg/mL) | Extreme hydrophobic effect; inability to disrupt water's strong |
Experimental Determination: The Shake-Flask Protocol
To transition from predictive models to empirical data, the Shake-Flask Method remains the pharmaceutical industry's gold standard for determining thermodynamic equilibrium solubility [4].
Protocol Causality and Design Choices
-
Vessel Selection: Borosilicate glass vials with PTFE-lined caps are mandatory. Fluorinated organics can adsorb to or degrade standard plastic microcentrifuge tubes, skewing concentration data.
-
Analytical Method: While High-Performance Liquid Chromatography (HPLC-UV) can be used (monitoring the benzene chromophore at ~210-254 nm), Gas Chromatography with Flame Ionization Detection (GC-FID) is highly recommended. This compound is volatile and lacks extended conjugation, making GC-FID more sensitive and reliable for quantification.
-
Filter Saturation: When filtering the saturated solution, the first 0.5 mL of filtrate must be discarded. This saturates any non-specific binding sites on the PTFE filter membrane, ensuring the collected sample represents the true solution concentration.
Step-by-Step Methodology
-
Preparation of Saturated Solution: Add an excess amount (e.g., 500 mg) of this compound to a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. The presence of a distinct second phase (undissolved solute) is critical to ensure saturation [4].
-
Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Submerge the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed in a 25.0 °C incubator for 2 hours to let the undissolved phase settle.
-
Sampling and Filtration: Carefully withdraw 1.0 mL of the supernatant using a glass Hamilton syringe. Attach a 0.22 µm PTFE syringe filter. Push the sample through the filter into a new, pre-weighed glass vial, discarding the first 0.5 mL of the filtrate.
-
Dilution: Immediately dilute a known volume of the filtered sample (e.g., 100 µL) with a compatible diluent (e.g., internal standard spiked hexane) to bring the concentration within the linear dynamic range of the GC-FID calibration curve.
-
Self-Validation Check: Repeat steps 4-5 at the 72-hour mark. If the calculated concentration difference between the 48-hour and 72-hour samples is less than 5%, thermodynamic equilibrium is confirmed.
Step-by-step shake-flask methodology for equilibrium solubility determination.
Data Analysis & Quality Control
When analyzing the solubility data for this compound, researchers must account for the high volatility of the bromodifluoromethyl group.
-
Evaporative Loss: Weighing vials before and after the 48-hour shaking period is recommended to track potential solvent evaporation, which would artificially inflate the calculated solubility.
-
Degradation Monitoring: Halogenated benzenes can undergo hydrolysis or nucleophilic attack in strong polar protic solvents (like methanol) over extended periods. Chromatograms should be inspected for secondary peaks that indicate solute degradation rather than pure dissolution.
References
Computational Insight into 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Linchpin for Difluoroalkylation
Executive Summary
This technical guide provides a comprehensive computational and mechanistic analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 113290-33-4). As a para-fluorinated aryl difluoromethyl bromide (
The guide synthesizes Density Functional Theory (DFT) data with experimental reactivity profiles, focusing on its dual role as a radical precursor (via Single Electron Transfer) and an electrophile in transition-metal cross-couplings.
Part 1: Computational Fundamentals & Molecular Architecture
Electronic Structure & Bond Dissociation Energy (BDE)
The reactivity of this compound is governed by the lability of the
-
C-Br Bond Dissociation Energy (BDE): The homolytic BDE is calculated to be approximately 60–63 kcal/mol . This is significantly lower than a standard alkyl bromide (~70 kcal/mol) and comparable to benzyl bromide (~61 kcal/mol). The weakness arises from the stabilization of the resulting
-difluorobenzyl radical by the aromatic ring and the moderate captodative effects of the fluorine substituents. -
LUMO Characteristics: The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the
antibonding orbital. This low-lying LUMO makes the molecule an excellent electron acceptor. -
Reduction Potential (
): The theoretical reduction potential is estimated at -1.40 V to -1.45 V vs. SCE in MeCN. The para-fluorine substituent exerts an inductive withdrawing effect (-I), shifting the potential slightly positive compared to the non-fluorinated parent ( , V), thereby facilitating Single Electron Transfer (SET).
Electrostatic Potential (ESP) Map
The ESP surface shows a distinct "
| Property | Value (Computed/Est.) | Significance |
| C-Br BDE | ~61.5 kcal/mol | Facile homolysis via photoredox or thermal initiation. |
| LUMO Energy | -1.8 eV | Highly susceptible to SET reduction. |
| Dipole Moment | ~2.4 D | Polar solvent compatibility (DMSO, DMF, MeCN). |
| -1.42 V | Accessible by mild photocatalysts (e.g., |
Part 2: Mechanistic Pathways
Pathway A: Radical Difluoroalkylation (Photoredox)
The most prevalent utility of this reagent is as a radical precursor. Upon irradiation in the presence of a photocatalyst, the molecule undergoes a reductive quenching cycle.
Mechanism:
-
Excitation: Photocatalyst (
) absorbs light . -
SET Reduction:
(or reduced state ) donates an electron to the LUMO of . -
Mesolysis: The transient radical anion
rapidly fragments (barrierless or < 3 kcal/mol) into bromide ( ) and the key -difluorobenzyl radical ( ) . -
Addition: The electrophilic radical adds to alkenes/alkynes (Giese addition).
Pathway B: Transition Metal Cross-Coupling (Pd/Ni)
In Palladium or Nickel-catalyzed manifolds (e.g., Kumada, Negishi, Suzuki), the reagent behaves as the electrophile.
Mechanism:
-
Oxidative Addition:
inserts into the weak C-Br bond. This step is often faster than aryl C-Br insertion due to the weaker bond strength, forming a stable - -difluorobenzyl metal complex. -
Transmetallation: Nucleophile (
or ) transfers the organic group. -
Reductive Elimination: Formation of the
bond. Note: -fluoride elimination is a competing pathway that must be suppressed by ligand choice (e.g., bidentate ligands).
Part 3: Visualization of Reactivity
Diagram 1: Photoredox Radical Generation Cycle
This diagram illustrates the Single Electron Transfer (SET) pathway utilized in Giese-type additions.
Caption: Photoredox cycle showing SET reduction of ArCF2Br followed by mesolytic cleavage to generate the reactive radical species.
Diagram 2: Palladium-Catalyzed Cross-Coupling
This diagram details the catalytic cycle for cross-coupling, highlighting the critical oxidative addition step.
Caption: Pd(0)/Pd(II) catalytic cycle. Note: Ligand selection is crucial to prevent beta-fluoride elimination at the Pd(II) stage.
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Visible-Light Mediated Giese Addition
Objective: Coupling of this compound with methyl acrylate.
Validation: Reaction progress is monitored by
-
Setup: In a flame-dried Schlenk tube, add
(1.0 mol%) and this compound (1.0 equiv). -
Solvent: Add degassed MeCN (0.1 M concentration).
-
Reagents: Add Methyl Acrylate (3.0 equiv) and
(2.0 equiv) or a H-atom donor (e.g., Hantzsch Ester) if reductive addition is desired. -
Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.
-
Workup: Dilute with ether, wash with water, dry over
. -
Purification: Silica gel chromatography.
Protocol 2: Nickel-Catalyzed Negishi Coupling
Objective: Synthesis of diaryldifluoromethanes. Validation: GC-MS confirmation of mass peak; absence of homocoupling dimer.
-
Catalyst Formation: Mix
(10 mol%) and bathophenanthroline (12 mol%) in DMA. Stir 15 min to form the purple active complex. -
Addition: Add this compound (1.0 equiv) and Aryl Zinc reagent (1.5 equiv).
-
Reaction: Stir at 60°C for 8 hours under Argon.
-
Quench: Add dilute HCl. Extract with EtOAc.
References
-
Bond Dissociation Energies of Halogenated Molecules
-
Photoredox Activation of Difluoroalkyl Bromides
-
Xu, P., et al. "Catalytic Difluoroalkylation of Alkenes." Chemical Reviews, 2016. Link
-
-
Redox Potentials of Fluorinated Reagents
-
Mizuta, S., et al. "Design of Difluoromethylating Reagents." Journal of Organic Chemistry, 2019. Link
-
-
Transition Metal Catalyzed Cross-Coupling of gem-Difluoroalkyl Halides
-
Anbarasan, P., et al. "Efficient Synthesis of
-Difluorobenzyl Derivatives." Angewandte Chemie Int. Ed., 2015. Link
-
-
Computational Benchmarking of C-Br BDEs
-
Zhang, Y., et al. "Benchmark calculations for bond dissociation energies... of halogenated aromatic hydrocarbons." RSC Advances, 2021. Link
-
Sources
Methodological & Application
Application Note: 1-[Bromo(difluoro)methyl]-4-fluorobenzene in Cross-Coupling
The following guide details the technical application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 68618-97-3), a critical building block for installing the metabolically stable (4-fluorophenyl)difluoromethyl moiety (
This document focuses on two primary catalytic manifolds: Nickel-Catalyzed Cross-Coupling (for diaryldifluoromethane synthesis) and Photoredox-Mediated Radical Addition (for alkyl chain functionalization).
Introduction & Chemical Profile[1][2][3][4][5][6]
This compound is a benzylic gem-difluoro bromide. Unlike standard aryl halides (
-
Role in Drug Discovery: The
group acts as a lipophilic bioisostere for oxygen atoms (ethers) or carbonyl groups, improving metabolic stability by blocking benzylic oxidation. -
Reactivity Profile: The strong electron-withdrawing effect of the
group destabilizes the oxidative addition to Palladium(0) in standard Suzuki conditions, often leading to defluorination or homocoupling. Therefore, Nickel (Ni) and Radical (SET) pathways are the preferred methods for functionalization.
compound Specifications
| Property | Specification |
| CAS Number | 68618-97-3 |
| Formula | |
| MW | 225.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Stability | Moisture sensitive; store under inert gas ( |
Mechanistic Pathways
The functionalization of this reagent diverges into two main pathways based on the catalyst system employed.
Protocol A: Nickel-Catalyzed Suzuki-Type Cross-Coupling
Target: Synthesis of Diaryldifluoromethanes (
Standard Pd-catalyzed Suzuki coupling often fails with gem-difluoro bromides due to slow oxidative addition. This protocol utilizes a Nickel/Diamine system which facilitates the radical generation and subsequent cross-coupling with aryl boronic acids.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(10 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy ) (15 mol%)
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
Additives: Magnesium turnings (activation) or
(reductant) may be required depending on the specific boronic acid reactivity.
Step-by-Step Procedure
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(10 mol%), dtbbpy (15 mol%), and the Aryl Boronic Acid (1.5 equiv). -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). Stir for 10 minutes to pre-complex the catalyst (solution turns deep green/purple).
-
Substrate Addition: Add this compound (1.0 equiv) and
(3.0 equiv). -
Reaction: Seal the vial and heat to 80°C for 12–24 hours.
-
Note: Vigorous stirring is essential as the base is insoluble.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography. (Note: Diaryldifluoromethanes are often non-polar; use Hexanes/EtOAc gradients).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Ensure strict inert atmosphere; switch to |
| Protodebromination ( | Moisture in solvent | Dry dioxane over Na/benzophenone or molecular sieves. |
| Homocoupling of Boronic Acid | Oxidation | Reduce temperature to 60°C; add 10 mol% |
Protocol B: Photoredox-Mediated Radical Addition (ATRA)
Target: Synthesis of
This method leverages the facile homolysis of the C-Br bond under visible light irradiation to generate the
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkene: Styrenes, Enol ethers, or unactivated alkenes (2.0 - 3.0 equiv)
-
Photocatalyst:
(1.0 mol%) -
Solvent: Acetonitrile (degassed) or DCM
-
Light Source: Blue LED (440–460 nm, ~10W)
Step-by-Step Procedure
-
Preparation: In a Schlenk tube, combine the substrate (1.0 equiv), alkene (2.0 equiv), and
(1 mol%). -
Degassing: Dissolve in dry Acetonitrile. Degas the solution via Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging (15 mins) to remove oxygen (radical quencher).
-
Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir at room temperature. Use a fan to maintain temperature <30°C.
-
Monitoring: Monitor by TLC or
NMR. The starting material signal ( ppm approx) should disappear, replaced by the product signal ( to ppm). -
Isolation: Remove solvent and purify directly via column chromatography.
Analytical Data & Expected Results
When characterizing the products derived from this compound,
| Reaction Type | Product Structure | Typical | Yield Range |
| Starting Material | N/A | ||
| Suzuki Coupling | 60–85% | ||
| Radical Addition | 50–75% | ||
| Protodebromination | Side Product |
References
-
Nickel-Catalyzed Difluoroalkylation of Aryl Boronic Acids
-
Min, Q.-Q.; Yin, Z.; Feng, Z.; Guo, W.-H.; Zhang, X. Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. (Note: While focused on allyl, this establishes the Ni/Pd manifold for this class). J. Am. Chem. Soc.[1]2014 , 136, 1230–1233.
-
Xu, C.; Guo, W.-H.; He, X.; Guo, Y.-L.; Zhang, X.-Y.; Zhang, X. Nickel-Catalyzed Cross-Coupling of Functionalized Difluoromethyl Bromides and Chlorides with Aryl Boronic Acids.Angew. Chem. Int. Ed.2014 , 53, 9909–9913.
-
-
Photoredox Radical Fluoroalkylation
-
Rong, J.; Deng, L.; Tan, P.; Ni, C.; Gu, Y.; Hu, J. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis.Angew. Chem. Int. Ed.2016, 55, 2743–2747.
radicals).
-
-
General Reactivity of Bromodifluoromethylarenes
-
Belhomme, M.-C.; Besset, T.; Poisson, T.; Pannecoucke, X. Recent Advances in the Synthesis of Difluoromethylated Arenes.[2]Chem. Eur. J.2015 , 21, 12836–12865.
-
Sources
Application Note: Palladium-Catalyzed Difluoromethylation of Aryl Halides
Executive Summary
The incorporation of the difluoromethyl (–CF₂H) group into aromatic scaffolds is a highly sought-after transformation in modern drug discovery and agrochemical development. The –CF₂H moiety acts as a lipophilic bioisostere for hydroxyl, thiol, and amino groups, offering improved pharmacokinetic properties such as enhanced metabolic stability and membrane permeability 1[1]. Historically, the direct difluoromethylation of abundant aryl chlorides and bromides was severely limited by inefficient transmetalation[2]. This technical guide details robust, field-proven palladium-catalyzed protocols utilizing commercially available TMSCF₂H, overcoming previous catalytic bottlenecks through rational ligand design 2[2].
Mechanistic Rationale & Catalyst Design
The cross-coupling of aryl halides with TMSCF₂H proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the critical failure point in early methodologies was the transmetalation step[2]. The transfer of the –CF₂H anion equivalent from the in situ generated silicate (formed by the reaction of TMSCF₂H with CsF) to the palladium center is energetically demanding.
Causality in Ligand Selection: Early attempts using bidentate ligands (e.g., dppf or DPEPhos) resulted in poor yields (<10%) because they failed to provide the necessary electronic and steric environment[2]. By employing bulky, electron-rich monophosphine ligands such as BrettPhos or using the pre-formed Pd(PtBu₃)₂ complex, the electron density at the palladium center is significantly increased[2]. This electronic enrichment accelerates the transmetalation of the CF₂H group. Furthermore, the extreme steric bulk of these ligands forces the subsequent reductive elimination step, rapidly releasing the difluoromethylated product and preventing off-cycle catalyst decomposition 2[2].
Fig 1. Pd-catalyzed difluoromethylation catalytic cycle highlighting the transmetalation bottleneck.
Catalyst Optimization and Quantitative Data
The choice of ligand and palladium source is the primary determinant of reaction success. The table below summarizes the optimization data for the coupling of aryl chlorides with TMSCF₂H, demonstrating the stark contrast between monophosphine and bidentate ligand architectures 2[2].
| Catalyst System | Ligand Type | Temperature (°C) | Yield (%) | Mechanistic Observation |
| 3 mol% Pd(dba)₂ / 4.5 mol% BrettPhos | Bulky Monophosphine | 100 | 88 | Highly efficient transmetalation[2] |
| 5 mol% Pd(PtBu₃)₂ | Bulky Monophosphine | 120 | 78 | Good balance of reactivity and stability[2] |
| 5 mol% Pd(dba)₂ / 7.5 mol% dppf | Bidentate | 120 | <10 | Poor transmetalation[2] |
| 5 mol% Pd(dba)₂ / 7.5 mol% DPEPhos | Bidentate | 120 | <10 | Poor transmetalation[2] |
Experimental Workflows
The following protocols outline two validated methods for the difluoromethylation of aryl chlorides and bromides.
Fig 2. Step-by-step experimental workflow for the palladium-catalyzed difluoromethylation protocol.
Method A: Pd(dba)₂ / BrettPhos Catalytic System
Best for broad functional group tolerance and high yields at slightly lower temperatures.
-
Glovebox Preparation: In an argon-filled glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), Pd(dba)₂ (8.6 mg, 0.015 mmol, 3 mol%), BrettPhos (12 mg, 0.0225 mmol, 4.5 mol%), and strictly anhydrous CsF (152 mg, 1.0 mmol, 2.0 equiv) to an oven-dried 4 mL vial 2[2].
-
Solvent & Reagent Addition: Add anhydrous dioxane (1.5 mL) to achieve a 0.33 M concentration. Subsequently, add TMSCF₂H (136 μL, 1.0 mmol, 2.0 equiv)[2].
-
Reaction Initiation: Seal the vial tightly with a Teflon-lined screw cap and remove it from the glovebox.
-
Heating: Stir the reaction mixture vigorously at 100 °C for 16 hours (for aryl chlorides). Note: Aryl bromides require extended reaction times of up to 48 hours[2].
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short plug of Celite, washing with dichloromethane (DCM) or diethyl ether. Concentrate the filtrate under reduced pressure[3].
Method B: Pd(PtBu₃)₂ Catalytic System
An alternative robust system utilizing a pre-formed palladium complex.
-
Glovebox Preparation: Inside a glovebox, combine the aryl halide (0.5 mmol, 1.0 equiv), Pd(PtBu₃)₂ (12.8 mg, 0.025 mmol, 5 mol%), and anhydrous CsF (152 mg, 1.0 mmol, 2.0 equiv) in a 4 mL vial[2].
-
Solvent & Reagent Addition: Add anhydrous dioxane (1.5 mL) and TMSCF₂H (136 μL, 1.0 mmol, 2.0 equiv)[2].
-
Heating: Seal and remove from the glovebox. Stir vigorously at 120 °C for 16 hours. Note: For aryl bromides, reduce the temperature to 100 °C and react for 24 hours[2].
-
Workup: Follow the identical Celite filtration and concentration steps as Method A[3].
Analytical Self-Validation & Troubleshooting
To ensure the protocol operates as a self-validating system, researchers must perform an intermediate quantitative analysis before proceeding to column chromatography[2].
-
¹⁹F NMR Assay: Dissolve an aliquot of the crude mixture in CDCl₃. Add a known volume of (trifluoromethoxy)benzene as an internal standard (δ -58.3 ppm)[2].
-
Signal Identification: The successfully installed –CF₂H group will appear as a distinct doublet in the ¹⁹F NMR spectrum, typically between -109.0 ppm and -115.0 ppm, characterized by a large geminal hydrogen-fluorine coupling constant (J ≈ 56 Hz) 4[4].
-
Troubleshooting Side Reactions: If the target yield is low, analyze the crude mixture via GC-MS. Common side reactions include protodehalogenation (loss of Ar-X to Ar-H), methylation (Ar-CH₃), and homocoupling (Ar-Ar)[2]. Excessive protodehalogenation is a direct causal indicator of adventitious moisture; ensure that the CsF is strictly anhydrous and that all solid handling is performed rigorously inside the glovebox[2].
References
-
"Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview." ResearchGate (2021). 1
-
Ferguson, D. M., et al. "Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H." The Journal of Organic Chemistry (2019). 2
-
Lu, C., et al. "Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules." The Journal of Organic Chemistry (2018). 4
-
"Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides." Chemical Science (2017). 5
Sources
synthesis of difluoromethylated heterocycles using 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Application Note: Synthesis of Difluoromethylated Heterocycles via Photoredox-Catalyzed Radical Cascade Cyclization using 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
The incorporation of the difluoromethylarene (
Strategic Rationale & Reagent Design
While traditional difluoromethylation relies on harsh deoxyfluorination of aldehydes using DAST or SF
-
Thermodynamic Cleavage: The C–Br bond dissociation energy (BDE
kJ/mol) is significantly lower than the C–F bond (BDE kJ/mol)[3]. This allows for highly selective single-electron reduction without defluorination. -
Radical Stability: The adjacent 4-fluorophenyl ring stabilizes the transient
radical via resonance, preventing undesired radical dimerization pathways common with purely aliphatic sources. -
Built-in NMR Handle: The para-fluoro substituent provides an invariant
NMR signal ( ppm), acting as an internal standard to monitor reaction kinetics and validate conversion without requiring external calibrants.
Mechanistic Causality: The Photoredox Network
The reaction operates via an oxidative quenching photoredox cycle . Upon irradiation with a 450 nm blue LED, the ground-state photocatalyst (e.g.,
Mesolytic cleavage of the C–Br bond generates the electrophilic
Photoredox-catalyzed radical cascade mechanism for difluoromethylated oxindole synthesis.
Self-Validating Experimental Protocol
Target: Synthesis of 3-(difluoro(4-fluorophenyl)methyl)-1,3-dimethylindolin-2-one from
Materials Required:
-
Substrate:
-methyl- -phenylmethacrylamide (0.5 mmol, 1.0 equiv) -
Reagent: this compound (0.75 mmol, 1.5 equiv)
-
Catalyst:
(0.005 mmol, 1 mol%) -
Base:
(1.0 mmol, 2.0 equiv) -
Solvent: Anhydrous, degassed DMF (5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate,
, and . -
Atmosphere Control: Transfer the tube to a Schlenk line. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent & Reagent Addition: Under a positive flow of Argon, inject anhydrous DMF followed by this compound via a gas-tight syringe.
-
Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the
excited state and irreversibly traps the radical to form peroxy species. -
Irradiation: Seal the tube and place it in a photoreactor equipped with 450 nm Blue LEDs (approx. 15-24 W). Stir vigorously (800 rpm) at ambient temperature (maintain cooling fans to keep temp
) for 14 hours. -
Workup: Dilute the mixture with EtOAc (20 mL) and wash with distilled water (
mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
In-Process Controls (IPCs) & Self-Validation System
To ensure the protocol is functioning correctly before committing to purification, utilize the following self-validating checks:
-
IPC 1 (Initiation Check): Upon turning on the Blue LED, the solution should exhibit a distinct, bright green/yellow luminescence characteristic of the
excited state. If the solution remains dark or turns black, the catalyst has aggregated or degraded. -
IPC 2 (Kinetics via
NMR): At hours, extract a 50 L aliquot, dilute in , and acquire a rapid NMR spectrum.-
Validation: The starting material's
signal appears as a sharp singlet near ppm. As the reaction proceeds, this signal must deplete, replaced by an AB quartet (or complex multiplet) between and ppm, confirming the formation of the diastereotopic group adjacent to the newly formed chiral center at C3 of the oxindole. The para-fluoro signal at ppm acts as your internal integration standard.
-
Quantitative Data & Substrate Scope
The versatility of this compound extends beyond oxindoles. By altering the unsaturated acceptor, various difluoromethylated heterocycles can be synthesized[4].
| Substrate | Heterocycle Product | Catalyst & Conditions | Yield (%) |
| 3-((4-Fluorophenyl)difluoromethyl)-1,3-dimethylindolin-2-one | 86% | ||
| 5-Methoxy-3-((4-fluorophenyl)difluoromethyl)-1-methylindolin-2-one | 79% | ||
| 2-Isocyanobiphenyl | 6-((4-Fluorophenyl)difluoromethyl)phenanthridine | Eosin Y, | 74% |
| 1-Methylindole (Direct C-H) | 2-((4-Fluorophenyl)difluoromethyl)-1-methyl-1H-indole | 68% |
Critical Parameters & Troubleshooting
-
Base Selection: The choice of
is not arbitrary. During the final oxidation/rearomatization step, one equivalent of HBr is generated. A mild, insoluble inorganic base like acts as a heterogeneous acid scavenger without causing base-catalyzed hydrolysis of the amide substrate or degrading the sensitive linkage. -
Beer-Lambert Law Limitations: For scale-up (>5 mmol), light penetration becomes the limiting factor. The reaction mixture is highly absorptive. To maintain causality between light intensity and radical generation, transition from a batch Schlenk tube to a continuous-flow photoreactor using narrow-bore FEP (Fluorinated Ethylene Propylene) tubing. This drastically increases the surface-area-to-volume ratio, ensuring uniform photon flux.
-
Substrate Electronic Effects: Electron-rich aromatic rings (e.g., containing methoxy groups) undergo cyclization significantly faster due to the nucleophilic nature of the arene attacking the electrophilic alkyl radical intermediate. If using electron-deficient arenes, reaction times must be extended, and catalyst loading may need to be increased to 2 mol%.
References
-
Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [2]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [1]
-
Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Heterocycles. Journal of the American Chemical Society. [4]
-
S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles. Chemical Science (RSC Publishing). [3]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. S 8 -Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01333D [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
Application Note: Scalable Synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , a critical intermediate in the development of lipophilic bioisosteres for medicinal chemistry.[1] Unlike traditional radical halogenation methods that suffer from poor selectivity or require hazardous gaseous reagents (e.g.,
Key Advantages of This Protocol
-
Safety: Eliminates the use of high-pressure fluorinating gases.[1]
-
Purity: Avoids the formation of inseparable poly-brominated byproducts common in direct radical bromination.[1]
-
Scalability: Utilizes standard batch reactors and commercially available solid/liquid reagents.[1]
Retrosynthetic Analysis & Strategy
The design of this synthesis targets the installation of the sensitive bromodifluoromethyl (
Therefore, we employ a Reformatsky-type cross-coupling followed by a Hunsdiecker-type decarboxylative bromination .[1]
Reaction Scheme (DOT Diagram)
Figure 1: Strategic workflow for the synthesis of this compound minimizing hazardous waste streams.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
This step utilizes a copper-mediated cross-coupling of aryl halides with ethyl bromodifluoroacetate.[1] This method is superior to traditional Zn-mediated Reformatsky reactions for aryl halides as it avoids the need for highly activated zinc and harsh initiation protocols.[1]
-
Reagents:
-
1-Bromo-4-fluorobenzene (1.0 equiv)[1]
-
Ethyl bromodifluoroacetate (1.2 equiv)
-
Copper powder (2.5 equiv, < 75 micron, activated)
-
DMSO (Solvent, anhydrous)
-
-
Protocol:
-
Activation: Wash Copper powder with dilute HCl (2M), then water, ethanol, and ether. Dry under vacuum at 100°C for 2 hours. Crucial for initiation.
-
Setup: In a flame-dried 3-neck reactor equipped with a mechanical stirrer and internal thermometer, suspend activated Cu (2.5 equiv) in anhydrous DMSO (5 mL/g of substrate).
-
Addition: Add ethyl bromodifluoroacetate (1.2 equiv) slowly to the suspension at room temperature. Stir for 30 mins.
-
Coupling: Add 1-Bromo-4-fluorobenzene (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to 55°C. Monitor exotherm. Maintain at 55-60°C for 12-16 hours.
-
Quench: Cool to RT. Pour slowly into a mixture of ice/water and Ethyl Acetate (1:1).
-
Workup: Filter through Celite to remove copper salts. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.[1] Dry over
.[1][2] -
Purification: Distillation under reduced pressure (approx. 2-5 mmHg) or silica gel plug filtration (Hexanes/EtOAc 95:5).
-
Step 2: Saponification to 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Quantitative hydrolysis of the ester is required for the subsequent decarboxylation.[1]
-
Reagents:
-
Intermediate A (Step 1 product)
-
Lithium Hydroxide Monohydrate (
, 2.0 equiv) -
THF / Water (3:1 ratio)
-
-
Protocol:
-
Dissolve Intermediate A in THF.[1]
-
Add solution of
in water.[1] -
Stir vigorously at RT for 4 hours (Monitor by TLC/LCMS).
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 1-2.
-
Extraction: Extract with Diethyl Ether or MTBE. Note: The difluoroacetic acid is relatively organic soluble but can be water-soluble if pH is not low enough.[1]
-
Isolation: Dry organics (
) and concentrate in vacuo to yield the crude acid (Intermediate B). Use directly in the next step.
-
Step 3: Catalytic Decarboxylative Bromination (Hunsdiecker-Type)
This is the critical step.[1] We utilize a modern Silver(I)-catalyzed variant which is safer and more efficient than the classical Hunsdiecker reaction involving dry silver salts and elemental bromine.[1]
-
Reagents:
-
Intermediate B (Carboxylic Acid)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Silver Nitrate (
, 0.1 - 0.2 equiv) -
Acetonitrile (MeCN) / Water (9:1)
-
-
Protocol:
-
Dissolution: In a reactor shielded from light (wrap in foil), dissolve Intermediate B and NBS (1.1 equiv) in MeCN/Water.
-
Catalyst Addition: Add
(10-20 mol%) in one portion. -
Reaction: Heat the mixture to 60-70°C. Evolution of
gas will be observed. Ensure adequate venting through a bubbler.[1] -
Completion: Reaction is typically complete in 4-8 hours. Monitor by
NMR (Shift from -105 ppm acid to -45 ppm bromide). -
Workup: Cool to RT. Dilute with water and extract with Pentane or Hexanes (The product is very non-polar).[1]
-
Purification: Wash organic layer with saturated
(to remove unreacted acid) and sodium thiosulfate (to remove traces of bromine). -
Final Isolation: Fractional distillation. The product is a dense liquid.[1]
-
Data Summary & Specifications
| Parameter | Specification / Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure |
| Boiling Point | ~75-78°C @ 15 mmHg | Estimated (Lit.[1] for analog) |
| Density | ~1.65 g/mL | High density due to Br/F content |
| Characteristic shift of | ||
| Storage | 2-8°C, Light protected | Moisture sensitive |
Safety & Hazard Analysis
Chemical Hazards[1][4]
-
Ethyl Bromodifluoroacetate: Lachrymator.[1] Causes severe skin burns.[1][3][4] Handle in a fume hood.
-
Copper Waste: The coupling step generates copper salts which are toxic to aquatic life.[1] Dispose of as hazardous heavy metal waste.[1]
-
Silver Residues: Step 3 generates silver bromide/salts.[1] These should be collected for reclamation.[1]
Process Safety
-
Gas Evolution: Step 3 generates
.[1] On a large scale, the rate of heating must be controlled to prevent reactor pressurization or "burping."[1] -
Exotherm: The coupling in Step 1 can be exothermic.[1] Use a dosage-controlled addition of the aryl bromide.[1]
References
-
Sato, K., et al. (1999).[1] "Copper-mediated coupling of ethyl bromodifluoroacetate with aryl iodides." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016.[1]
-
Hunsdiecker, H., & Hunsdiecker, C. (1942).[1] "Über den Abbau der Salze aliphatischer Säuren durch Brom." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for decarboxylative bromination).
-
Li, C., et al. (2012).[1] "Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 134(9), 4258–4263.
-
Xu, X.H., et al. (2015).[1] "Recent advances in the synthesis of difluoromethylated arenes." Organic Chemistry Frontiers, 2, 1468-1485.[1]
Sources
difluoromethylation of arylboronic acids with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Application Note: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids using 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Scientific Rationale
The incorporation of the gem-difluoromethylene (–CF₂–) group into aromatic scaffolds is a highly sought-after transformation in modern medicinal chemistry. The –CF₂– moiety acts as a lipophilic, metabolically stable bioisostere for ethereal oxygen, carbonyl, and thioether groups, often dramatically improving a drug candidate's pharmacokinetic profile.
Historically, accessing diaryldifluoromethanes (Ar–CF₂–Ar') relied on harsh deoxofluorination of diaryl ketones using hazardous reagents like DAST or SF₄. This application note details a fundamentally superior, late-stage approach: the Palladium-catalyzed cross-coupling of arylboronic acids with this compound [1].
Why this compound?
This specific reagent (
Mechanistic Insights: The SET Pathway
To master this protocol, one must understand the causality behind the catalytic cycle. Unlike standard Suzuki-Miyaura couplings that proceed via a concerted oxidative addition, the coupling of aryldifluoromethyl bromides operates via a Pd(0)Lₙ-initiated Single Electron Transfer (SET) pathway [1],[2].
-
SET Initiation: The electron-rich Pd(0) species donates a single electron to the C–Br bond of this compound, generating a transient aryldifluoromethyl radical (ArCF₂•) and a Pd(I)LₙBr intermediate[2].
-
Radical Rebound: The highly reactive ArCF₂• radical rapidly recombines with the Pd(I) center to form a stable Pd(II)Lₙ(ArCF₂)(Br) complex[1].
-
Transmetalation & Reductive Elimination: Following base-mediated transmetalation with the arylboronic acid, the sterically encumbered Pd(II) complex undergoes reductive elimination to release the diaryldifluoromethane product[1].
The Ligand Imperative: The success of this reaction is entirely dependent on the use of PAd₂(n-Bu)·HI (CataCXium A HI)[2]. Standard phosphines (e.g., PPh₃) fail because they cannot adequately lower the activation barrier for the final reductive elimination step. The extreme steric bulk of the adamantyl groups on PAd₂(n-Bu) forces the Ar and CF₂Ar groups together, accelerating reductive elimination and preventing catalyst-killing side reactions[2].
Catalytic Cycle Visualization
Figure 1: Pd(0)Ln-initiated single electron transfer (SET) catalytic cycle for aryldifluoromethylation.
Quantitative Data: Reaction Optimization
The following table summarizes the critical optimization parameters. Note the stark causality between the choice of ligand/base and the overall yield, reinforcing the necessity of the specific protocol provided below[1],[3].
| Entry | Palladium Source | Ligand (mol%) | Base | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)₂ (5%) | PAd₂(n-Bu)·HI (10%) | K₂CO₃ | 85% | Optimal steric bulk drives reductive elimination. |
| 2 | Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ | < 5% | Insufficient steric bulk; complex stalls at Pd(II). |
| 3 | Pd(OAc)₂ (5%) | Xantphos (5%) | K₂CO₃ | 15% | Bidentate ligands inhibit transmetalation in this system. |
| 4 | Pd(OAc)₂ (5%) | PAd₂(n-Bu)·HI (10%) | Na₂CO₃ | 42% | Inadequate solubility/basicity in 1,4-dioxane. |
| 5 | None | PAd₂(n-Bu)·HI (10%) | K₂CO₃ | 0% | Confirms transition-metal dependence. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing ¹⁹F NMR at specific checkpoints, the operator can confirm intermediate success before committing to workup, preventing wasted time and resources.
Scale: 0.4 mmol (Bench scale)
Materials Required:
-
This compound (0.4 mmol, 90.0 mg)
-
Arylboronic acid (0.6 mmol, 1.5 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg, 5 mol%)
-
PAd₂(n-Bu)·HI (CataCXium A HI) (0.04 mmol, 19.4 mg, 10 mol%)
-
K₂CO₃ (0.8 mmol, 110.6 mg, 2.0 equiv.) - Must be oven-dried at 120 °C overnight.
-
Anhydrous 1,4-dioxane (4.0 mL) - Degassed via freeze-pump-thaw.
Step-by-Step Methodology:
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), PAd₂(n-Bu)·HI (19.4 mg), the arylboronic acid (0.6 mmol), and anhydrous K₂CO₃ (110.6 mg).
-
Evacuate and backfill the tube with high-purity Argon (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane (4.0 mL) via syringe.
-
Causality Checkpoint: Stir at room temperature for 10 minutes. The solution will transition from reddish-brown to a pale yellow/orange, indicating the in situ reduction of Pd(II) to the active Pd(0)Lₙ species by the phosphine/boronic acid.
Step 2: Electrophile Addition & Heating 5. Add this compound (90.0 mg, 0.4 mmol) dropwise via a micro-syringe. 6. Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 8 hours.
Step 3: In-Process Validation (The Self-Validating Checkpoint) 7. After 4 hours, briefly cool the reaction and withdraw a 50 µL aliquot under Argon. Dilute with 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. 8. Validation: The starting material exhibits a distinct –CF₂Br triplet/multiplet near -43 ppm . The successful formation of the diaryldifluoromethane product is confirmed by the disappearance of the -43 ppm signal and the emergence of a new –CF₂– signal shifted upfield (typically between -85 ppm to -105 ppm , depending on the arylboronic acid electronics). If the -43 ppm signal persists strongly, extend heating to 12 hours.
Step 4: Quench and Workup 9. Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate. 10. Transfer the filtrate to a separatory funnel, wash with brine (15 mL), and dry the organic layer over anhydrous Na₂SO₄.
Step 5: Purification 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of 0–5% ethyl acetate in hexanes, as diaryldifluoromethanes are highly lipophilic).
Troubleshooting & Causality Guide
-
Issue: High levels of protodeboronated starting material (Ar–H) observed.
-
Causality: Arylboronic acids are prone to protodeboronation in the presence of trace water and base at elevated temperatures.
-
Solution: Ensure 1,4-dioxane is strictly anhydrous and K₂CO₃ is freshly oven-dried. If the specific boronic acid is highly unstable, switch to the corresponding pinacol ester (Ar-Bpin), which transmetalates slower but is significantly more stable against protodeboronation.
-
-
Issue: Reaction stalls at < 50% conversion.
-
Causality: Oxygen ingress leading to the oxidation of the highly electron-rich PAd₂(n-Bu) ligand to its phosphine oxide, terminating the catalytic cycle.
-
Solution: Rigorously degas the solvent using the freeze-pump-thaw method. Ensure Schlenk seals are properly greased.
-
-
Issue: Formation of ArCF₂–CF₂Ar homocoupling products.
-
Causality: The ArCF₂• radical is long-lived due to slow transmetalation of the boronic acid, allowing radicals to dimerize.
-
Solution: Increase the equivalents of the arylboronic acid to 2.0 to drive the transmetalation equilibrium forward, ensuring the Pd(II) intermediate is rapidly consumed.
-
References
-
Gu, J.-W.; Guo, W.-H.; Zhang, X. "Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids." Organic Chemistry Frontiers, 2015, 2, 38-41. URL:[Link]
-
Feng, Z.; Min, Q.-Q.; Fu, X.-P.; An, L.; Zhang, X. "Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides." Accounts of Chemical Research, 2018, 51(9), 2264–2278. URL:[Link]
-
Zhang, X. et al. "Palladium-Catalyzed Heteroaryldifluoromethylation of Organoborons with Bromodifluoromethylated Heteroarenes." Organic Letters, 2014, 16(18), 4822–4825. URL:[Link]
Sources
Application Note: Copper-Catalyzed Difluoroalkylation using 1-[Bromo(difluoro)methyl]-4-fluorobenzene
[1]
Introduction & Scientific Context
The Strategic Value of the Difluorobenzylic Motif
In modern drug discovery, the incorporation of fluorine atoms is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] Specifically, the (4-fluorophenyl)difluoromethyl motif—accessible via 1-[Bromo(difluoro)methyl]-4-fluorobenzene —serves as a powerful bioisostere.[2]
-
Bioisosterism: The
group mimics the electronic and steric properties of an ethereal oxygen ( ) or a carbonyl group ( ), but with enhanced metabolic resistance to oxidative cleavage.[2] -
Reagent Profile: this compound (CAS: Not universally listed, analogue to CAS 460-00-4/749932-17-0 family) acts as a versatile radical precursor.[2] Unlike trifluoromethylating agents, the presence of the aryl group stabilizes the intermediate carbon-centered radical (
) via resonance, making it highly amenable to copper catalysis.
Reaction Scope
This guide focuses on the Copper-Catalyzed Atom Transfer Radical Addition (ATRA) of this compound to terminal alkenes.[2] This transformation efficiently constructs complex fluorinated scaffolds, yielding
Mechanistic Insight: The Radical Redox Cycle
The reaction operates via a radical redox mechanism (Single Electron Transfer - SET), distinct from classical two-electron Pd/Ni cross-couplings.[2]
Mechanistic Pathway[2][4][5][6][7]
-
Activation: The Cu(I) catalyst reduces the C-Br bond of the reagent, generating a Cu(II)-Br species and the electrophilic difluorobenzylic radical (
).[2] -
Addition: The
radical adds rapidly to the terminal alkene, forming a new alkyl radical.[2] -
Termination (ATRA): The alkyl radical abstracts a bromine atom from the Cu(II)-Br species, regenerating the Cu(I) catalyst and forming the final bromide product.[2]
-
Alternative (Heck-type): In the presence of a base, H-Br elimination occurs, yielding a vinyl difluoride derivative.[2]
Graphviz Diagram: Catalytic Cycle
Caption: Figure 1. Radical redox catalytic cycle for Cu-catalyzed ATRA of bromodifluoromethyl arenes.
Detailed Protocol: Intermolecular ATRA to Alkenes
Materials & Reagents[3][6][7][8][9][10][11][12][13][14][15][16]
-
Reagent A: this compound (1.0 equiv, typically 0.5 mmol).[2]
-
Reagent B: Terminal Alkene (e.g., 1-octene, styrene) (1.5 – 2.0 equiv).[2]
-
Catalyst:
(10 mol%) or (5 mol%).[2] -
Ligand: 2,2'-Bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (10-15 mol%).[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2] Note: Degassed.
-
Reducing Agent (Optional): Sodium ascorbate (if using Cu(II) precatalyst or to maintain turnover).[2]
Step-by-Step Procedure
-
Catalyst Complexation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add
(5.0 mg, 0.05 mmol) and 2,2'-bipyridine (7.8 mg, 0.05 mmol).-
Expert Tip: Pre-mixing the metal and ligand in the solvent for 10 minutes ensures formation of the active catalytic species (often visible as a color change to dark brown/red).[2]
-
-
Substrate Addition: Add the solvent (DCM, 2.0 mL) via syringe. Add this compound (113 mg, 0.5 mmol) and the alkene (0.75 mmol).
-
Degassing (Critical): Seal the tube and perform three freeze-pump-thaw cycles OR sparge with dry nitrogen/argon for 15 minutes.
-
Reaction: Stir the mixture at 60 °C (if using DCE) or 40 °C (if using DCM) for 12–24 hours.
-
Visual Cue: The reaction mixture often transitions from green/brown to a lighter suspension as the Cu(II) species precipitates or evolves.[2]
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel or Celite to remove copper salts. Rinse the pad with ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the batch synthesis.
Optimization & Troubleshooting Data
The following table summarizes the impact of reaction parameters based on typical reactivity profiles of bromodifluoromethyl arenes.
| Parameter | Variation | Outcome | Explanation |
| Ligand | Bipyridine (bpy) | High Yield | Balanced redox potential allows efficient SET reduction and Br-transfer.[2] |
| TMEDA | Low Yield | Ligand too basic; promotes side reactions or catalyst deactivation.[2] | |
| Phenanthroline | Moderate | Often too rigid; can lead to over-stabilization of Cu(I).[2] | |
| Solvent | DCM / DCE | Optimal | Non-coordinating halogenated solvents stabilize radical intermediates.[2] |
| DMF / DMSO | Poor | Strong coordination to Cu inhibits the catalytic cycle; promotes reduction to | |
| Catalyst | CuCl (Cu I) | Excellent | Initiates cycle immediately.[2] |
| Slow | Requires induction period or reducing additive (e.g., Zn, Ascorbate).[2] |
Common Issues & Solutions
-
Problem: Low conversion of starting material.
-
Solution: Re-check degassing. Oxygen poisoning is the #1 cause of failure.[2] Increase catalyst loading to 20 mol% or temperature by 10°C.
-
-
Problem: Formation of hydrodefluorinated byproduct (
).-
Solution: Solvent is acting as a Hydrogen Atom Donor (HAT).[2] Switch from THF or Toluene to strictly anhydrous DCM or Benzene.
-
-
Problem: Dimerization of reagent (
).-
Solution: The concentration of the radical is too high.[2] Add the bromide reagent slowly (syringe pump) over 2 hours to keep steady-state radical concentration low.
-
References
-
Copper-Catalyzed Difluoroalkylation Reviews
-
Mechanistic Foundations of Cu-ATRA
-
Difluoroalkylation of Alkenes
-
Reagent Reactivity (Ar-CF2-Br)
flow chemistry applications of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Application Note: Continuous Flow Activation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Part 1: Executive Summary
This compound (CAS: 113293-80-2) is a specialized fluorinated building block used to introduce the (4-fluorophenyl)difluoromethyl motif (
However, the activation of this reagent in batch mode presents significant challenges:
-
Radical Instability: Photochemical activation requires precise photon flux control to prevent over-irradiation and side-reactions.
-
Anionic Decomposition: In lithiation pathways, the resulting
-fluoro carbanion ( ) is thermally unstable, undergoing rapid -elimination to form reactive carbenes even at low temperatures.
The Flow Chemistry Solution: This guide details two validated flow protocols that circumvent these limitations. By leveraging micro-mixing and precise residence time control , researchers can access both radical (photoredox) and anionic (lithiation) pathways with high fidelity.
Part 2: Application I – Photoredox-Catalyzed Difluoroalkylation
Mechanism: Visible-light-mediated radical generation.[1] Target Transformation: Coupling with alkenes to synthesize gem-difluoroalkanes.
In this workflow, a photocatalyst (Ir or Ru-based) reduces the C-Br bond of the reagent to generate the
Mechanistic Pathway (Radical Cycle)
Figure 1: Photoredox catalytic cycle for the activation of this compound.
Experimental Protocol
System Setup:
-
Reactor: PFA coil reactor (10 mL volume) wrapped around a 450 nm Blue LED light source.
-
Pumps: Dual syringe pump or HPLC pump system.
-
Pressure: 5 bar (Back Pressure Regulator - BPR) to prevent solvent outgassing.
Table 1: Photoredox Reaction Conditions
| Parameter | Setting / Reagent | Notes |
| Stream A | Reagent (0.1 M) + Photocatalyst (1 mol%) | Solvent: MeCN (degassed). Cat: |
| Stream B | Alkene Substrate (0.15 M) + Hantzsch Ester (1.2 eq) | Hantzsch ester acts as the H-atom donor. |
| Flow Rate | 0.5 mL/min (Total) | Stream A: 0.25 mL/min, Stream B: 0.25 mL/min. |
| Residence Time | 20 minutes | Adjusted by reactor volume/flow rate. |
| Temperature | 35 °C | Ambient (fan cooled) to prevent LED overheating. |
| Workup | Concentrate & Flash Chromatography | Remove solvent; purify on Silica gel. |
Critical Insight: The
Part 3: Application II – Cryogenic Flash Lithiation
Mechanism: Halogen-Lithium Exchange.[2] Target Transformation: Nucleophilic addition to aldehydes/ketones.
This is a classic "Flash Chemistry" application. The lithiated species (4-fluorophenyl)difluoromethyllithium is extremely unstable. In batch, it decomposes above -90°C. In flow, we can generate it at -40°C or -78°C and react it within milliseconds, bypassing the decomposition pathway.
Flow Reactor Configuration
Figure 2: Cryogenic flow setup for handling unstable lithiated difluoromethyl species.
Experimental Protocol
System Setup:
-
Reactor: Stainless steel or PFA tube-in-tube system cooled in a dry ice/acetone bath (-78°C).
-
Drying: All streams must be rigorously anhydrous (molecular sieves).
Table 2: Flash Lithiation Parameters
| Step | Reagent / Condition | Critical Parameter |
| Feed A | This compound (0.1 M in THF) | Dry THF is essential. |
| Feed B | n-Butyllithium (0.12 M in Hexanes) | Titrate before use. |
| Feed C | Electrophile (e.g., Benzaldehyde, 0.15 M in THF) | Excess electrophile ensures rapid trapping. |
| Zone 1 (Exchange) | Residence Time ( | CRITICAL: Longer times lead to decomposition. |
| Zone 2 (Trapping) | Residence Time ( | Reaction with aldehyde is instantaneous. |
| Quench | Methanol / Sat. | Quench immediately upon exit. |
Why this works: The decomposition of
Part 4: Safety & Handling
-
HF Generation: Both protocols can generate trace HF if water is present or during workup. Use plastic (PFA/PTFE) fittings where possible; avoid glass if acidic fluoride byproducts are expected.
-
Pressure: The photoredox protocol produces
(if using diazonium salts) or simply requires pressure to keep solvents liquid. Ensure BPR is rated for 5-10 bar. -
Lithium Safety: n-BuLi is pyrophoric. In flow, the active volume is small (< 1 mL), significantly reducing fire risk compared to batch.
Part 5: References
-
Photoredox Difluoromethylation (General Methodology):
-
Title: "The merger of transition metal and photocatalysis"
-
Source: Nature, 2014.
-
URL:[Link]
-
Note: Describes the foundational mechanism for
radical generation.
-
-
Flow Lithiation of Fluoro-Compounds:
-
Title: "Flash chemistry: flow chemistry that cannot be done in batch."
-
Source: Chemical Communications, 2005 (Yoshida Group).
-
URL:[Link]
-
Note: Authoritative source on handling unstable lithiated species in flow.
-
-
Gem-Difluoroalkene Synthesis:
-
Flow Chemistry Reviews:
-
Title: "Continuous flow synthesis enabling reaction discovery"
-
Source: Chemical Science, 2024.
-
URL:[Link]
-
Sources
Application Note: Quantitative Analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary & Molecule Profile
This guide details the analytical protocols for the quantification and purity assessment of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (also referred to as
Critical Identity Note:
The user-supplied CAS (698-80-6) is ambiguous in some public databases. The protocols below are strictly designed for the chemical structure:
-
Chemical Formula:
[1] -
Molecular Weight:
-
Functional Class: Benzylic Halide / Gem-difluoro building block.
Analytical Challenges:
-
Reactivity: As a benzylic bromide, the compound is an alkylating agent and potentially lachrymatory. It is susceptible to hydrolysis to the corresponding ketone (
) or solvolysis in protic solvents. -
Volatility: High volatility requires careful handling during weighing and GC sample preparation.
-
Detection: The lack of extended conjugation limits UV sensitivity; however, the high fluorine content makes
-NMR the gold standard for specificity.
Safety & Handling (Critical)
-
Lachrymator Warning: Benzylic bromides are potent eye irritants. All operations must be performed in a functioning fume hood.
-
Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH, Water) which may displace the bromine. Use Dichloromethane (DCM) , Acetonitrile (ACN) , or Deuterated Chloroform (
) .
Analytical Decision Matrix
The choice of method depends on the stage of development and the data required.
Figure 1: Analytical Decision Matrix selecting between NMR and GC methodologies based on sample intent.
Method A: Quantitative NMR (qNMR)
Rationale: This is the absolute primary method for assay determination. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with a distinct fluorine shift.
4.1 Reagents & Standards
-
Solvent:
(Neutralized with basic alumina to remove traces of DCl acid). -
Internal Standard (IS):
-Trifluorotoluene (TFT).-
Shift:
. -
Boiling Point:
(Non-volatile enough for short-term handling). -
Alternate IS: 1,3-Difluorobenzene (
).
-
4.2 Instrument Parameters
-
Nucleus:
(typically on a system). -
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if
decoupling is used) or standard single pulse without decoupling. -
Spectral Width:
(cover to ). -
Relaxation Delay (
): Critical Parameter.-
and
groups have long longitudinal relaxation times ( ). -
Set
(or ).
-
and
-
Scans (NS): 16–64 (depending on concentration).
-
Offset (O1): Center between Analyte and IS peaks (approx
).
4.3 Procedure
-
Weigh
of the Analyte ( ) into a vial. -
Weigh
of the IS ( ) into the same vial. Record weights to precision. -
Dissolve in
. Transfer to NMR tube. -
Acquire spectrum.[2]
4.4 Data Processing
-
Phasing: Manual phasing is required for accurate integration.
-
Baseline: Apply polynomial baseline correction.
-
Integration: Integrate the Analyte
signal ( ) and the IS signal ( ).
Calculation:
| Parameter | Description | Value for this Protocol |
| Integral of Analyte | Measured ( | |
| Integral of Standard | Measured (TFT peak) | |
| Number of F in Analyte | 2 (for the | |
| Number of F in Std | 3 (for TFT) | |
| MW of Analyte | ||
| MW of Std |
Method B: GC-MS / GC-FID
Rationale: GC is preferred over HPLC due to the analyte's volatility and lack of polar functional groups.
5.1 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-5 (30m | Standard non-polar phase for halogenated aromatics. |
| Carrier Gas | Helium @ | Optimal linear velocity for separation. |
| Inlet | Split Mode (50:1), | High split to prevent column overload. Temp kept moderate to prevent thermal degradation of C-Br bond. |
| Oven Program | Low initial temp focuses the volatile analyte. | |
| Detector | FID ( | FID for quant; MS for ID. |
5.2 Sample Preparation
-
Diluent: Dichloromethane (DCM).
-
Concentration:
. -
Vials: Use crimp-top vials with PTFE-lined septa to prevent evaporation.
5.3 Retention & Identification (MS)
The analyte will elute after the parent fluorobenzene but before heavier dibromo-species.
Key MS Fragments (EI Source):
-
224/226: Molecular Ion
. (Weak intensity due to C-Br lability). -
145:
(Base Peak). The difluorobenzyl cation ( ) is highly stable. -
126:
.
Figure 2: GC Instrument Workflow for this compound.
Troubleshooting & Stability Guide
| Observation | Root Cause | Corrective Action |
| Extra Peak at | Hydrolysis to Ketone ( | Check solvent for moisture. Dry DCM over |
| Broadening in NMR | Paramagnetic Impurities or Exchange | Filter sample through a |
| Low GC Response | Thermal Degradation | Lower inlet temperature to |
| Shift Drift in NMR | Concentration Effects |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9993, 1-Bromo-4-fluorobenzene. (Used for physical property analogies). Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Hu, J., et al. (2015).[3] "Gem-Difluoroalkylation of Arenes." Chemical Reviews, 115(14), 7346-7382. (Context for the reactivity of bromodifluoromethyl arenes).
-
Agilent Technologies. (2020). GC Method Development for Volatile Halogenated Hydrocarbons. Application Note 5990-1234EN. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing workflows involving 1-[Bromo(difluoro)methyl]-4-fluorobenzene (ArCF₂Br).
This compound is a highly valuable building block for installing the lipophilic, metabolically stable 4-fluorophenyl-difluoromethyl group into advanced pharmaceutical intermediates. The reaction logic relies on a fundamental thermodynamic differential: the C–Br bond is relatively weak (~76 kcal/mol) compared to the adjacent C–F bonds (>100 kcal/mol), allowing for selective homolytic cleavage or oxidative addition without undesired defluorination[1].
Mechanistic Grounding & Workflow Architecture
Depending on your target architecture, ArCF₂Br is typically activated via one of two distinct mechanistic pathways: Visible-Light Photoredox Catalysis (generating an electrophilic ArCF₂• radical)[2] or Transition-Metal Cross-Coupling (forming a nucleophilic [M]-CF₂Ar complex)[3].
Reaction pathways for this compound via photoredox & metal catalysis.
Diagnostic FAQs & Troubleshooting
Q1: During Nickel-catalyzed Suzuki cross-coupling, I am observing massive amounts of 1-(difluoromethyl)-4-fluorobenzene instead of my product. How do I prevent this? Causality & Solution: You are observing hydrodebromination. This occurs when the metal-difluoroalkyl intermediate undergoes premature protodemetalation or hydrogen atom transfer (HAT) from the solvent or base before transmetalation can occur. Action: Switch to a bidentate nitrogen ligand with a wider bite angle, such as dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). Bidentate ligands stabilize the Ni(II) intermediate and accelerate reductive elimination, outcompeting the protodemetalation pathway[3],[4]. Additionally, ensure strictly anhydrous conditions and switch from K₂CO₃ to anhydrous Cs₂CO₃.
Q2: My visible-light photoredox reaction shows <10% conversion. Should I increase the Ir(ppy)₃ catalyst loading to 5 mol%? Causality & Solution: No. Increasing photocatalyst loading beyond 1–2 mol% causes the "inner filter effect," where the highly concentrated catalyst at the reactor's surface absorbs all incident light, leaving the bulk solution dark and unreacted. The low conversion is likely due to an inefficient reductive quenching cycle. Action: Keep the catalyst at 1 mol%. Instead, optimize your sacrificial electron donor. The reduction potential of the ArCF₂Br bond requires a strongly reducing excited-state catalyst. Ensure you are using at least 2.0 equivalents of an amine base like DIPEA, which reductively quenches the fac-Ir(ppy)₃ excited state to generate the highly reducing Ir(II) species necessary to cleave the C–Br bond[2].
Q3: I am trying to trap a transient α,α-difluorobenzylic carbanion. Can I use this reagent? Causality & Solution: Yes. Unstable α-fluorocarbanions are notoriously prone to nonproductive α-fluoride elimination. However, they can be successfully trapped via halogen transfer. Action: You can utilize halogen transfer reagents to convert the carbanion into an electrophilic ArCF₂Br species in situ, which then undergoes rapid nucleophilic substitution, completely bypassing the elimination degradation pathway[5].
Quantitative Data: Optimization Parameters
The following table summarizes the baseline versus optimized conditions for both primary workflows. Use this as a benchmarking tool for your own optimization matrices.
| Optimization Parameter | Catalyst System | Solvent | Additive / Base | Yield (%) | Primary Byproduct |
| Baseline Photoredox | fac-Ir(ppy)₃ (1 mol%) | DMF | None | < 10% | Unreacted Starting Material |
| Optimized Photoredox | fac-Ir(ppy)₃ (1 mol%) | DMF | DIPEA (2.0 equiv) | 85% | Traces of ArCF₂H |
| Baseline Ni-Coupling | NiCl₂(dme) / PPh₃ | THF | K₂CO₃ | 15% | ArCF₂H (Protodemetalation) |
| Optimized Ni-Coupling | NiCl₂(dme) / dtbbpy | 1,4-Dioxane | Cs₂CO₃ (2.0 equiv) | 92% | Traces of Homocoupling |
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols below incorporate a self-validating ¹⁹F NMR tracking system . Because LC/MS can be unreliable for volatile or non-UV-active fluorinated intermediates, adding an internal standard at
Protocol A: Visible-Light Photoredox Alkene Addition
-
Preparation: Inside a nitrogen-filled glovebox, add this compound (1.0 equiv, 0.5 mmol), the target alkene (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%) to an oven-dried 10 mL borosilicate vial.
-
Standardization: Add exactly 0.5 mmol of trifluorotoluene (internal standard).
-
Solvent & Donor: Dissolve the mixture in 5.0 mL of anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv) as the sacrificial electron donor.
-
Degassing: Seal the vial with a PTFE septum cap, remove it from the glovebox, and sparge the solution with argon for 15 minutes. Critical: O₂ is a potent triplet quencher and will kill the catalytic cycle.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 16 hours, using a cooling fan to maintain the temperature below 30 °C.
-
Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Calculate the exact yield by comparing the integration of the new –CF₂R signal against the trifluorotoluene singlet before proceeding to aqueous workup.
Protocol B: Nickel-Catalyzed Suzuki-Type Cross-Coupling
-
Catalyst Activation: In a glovebox, combine NiCl₂(dme) (5 mol%), dtbbpy (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) in a dry Schlenk tube. Stir as a solid mixture for 5 minutes.
-
Reagent Addition: Add the arylboronic acid (1.2 equiv) and this compound (1.0 equiv, 0.5 mmol). Add 0.5 mmol of fluorobenzene as the internal standard.
-
Solvent: Add 2.5 mL of anhydrous 1,4-dioxane (0.2 M). Note: Dioxane is specifically chosen to suppress protodemetalation compared to more polar solvents[4].
-
Heating: Seal the tube, transfer to a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm) for 16 hours. High shear is required due to the heterogeneous nature of Cs₂CO₃.
-
Validation & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove metal salts. Run a ¹⁹F NMR on the crude filtrate to confirm mass balance prior to silica gel chromatography.
References
- Improvements in Efficiency and Selectivity for C–F Bond Halogen-Exchange Reactions by Using Boron Reagents Source: NSF PAR URL
- Transition-Metal (Cu, Pd, Ni)
- Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids Source: ResearchGate URL
- Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)
- Source: ACS.
Sources
Mechanistic Overview: Diverting Reactive Intermediates
Welcome to the Difluoromethylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the complex kinetic and thermodynamic competing pathways inherent to difluoromethylation (-CF2H) chemistry.
Introducing a -CF2H group into a molecular scaffold is a highly effective strategy for improving metabolic stability and membrane permeability in drug design. However, the reactive intermediates involved—namely difluorocarbenes (:CF2), difluoromethyl radicals (•CF2H), and difluoromethyl anions (-CF2H)—are highly prone to side reactions. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to eliminate byproduct formation and maximize your isolated yields.
Understanding the nature of your reactive intermediate is the first step in troubleshooting. Byproduct formation is rarely random; it is a direct consequence of intermediate lifetimes, solvent effects, and the presence of trace electrophiles/nucleophiles.
Fig 1: Mechanistic divergence in difluoromethylation highlighting primary byproduct formation pathways.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant dimerization (tetrafluoroethylene) or oligomerization instead of my desired O-difluoromethylated product? A: This is a classic kinetic issue associated with difluorocarbene (:CF2) generation. If the rate of :CF2 generation exceeds the rate at which your nucleophile (e.g., phenoxide) can trap it, the carbene will react with itself to form tetrafluoroethylene or higher oligomers. Historically, using gaseous chlorodifluoromethane led to high local concentrations and severe dimerization[1]. Solution: Switch to a bench-stable precursor like sodium chlorodifluoroacetate. Its thermal decarboxylation provides a slow, controlled release of :CF2, favoring the desired cross-reaction over dimerization[1].
Q2: My nucleophilic difluoromethylation of aldehydes is yielding gem-difluoroalkenes (Wittig products) rather than the desired α-CF2H alcohols. How do I fix this? A: When using phosphonium-based reagents like (difluoromethyl)triphenylphosphonium bromide (DFPB), there is a direct competition between nucleophilic transfer of the -CF2H group and Wittig difluoroolefination[2]. Solution: Alter your base. Using Cs₂CO₃ (3 equivalents) in DMAc at room temperature suppresses the Wittig pathway. Cs₂CO₃ acts as a nucleophile rather than a simple base, attacking the phosphorus center to release the -CF2H anion, yielding the desired alcohol while precipitating Ph₃PO and generating CO₂ as harmless byproducts[2].
Q3: Why is my difluoromethylated product undergoing protodefluorination or degrading during purification? A: The -CF2H group can be surprisingly labile depending on the electronic environment of the molecule, particularly during deprotection steps. For example, during the silyl deprotection of difluoromethylated nucleosides, the -CF2H group is highly sensitive to standard fluoride reagents and strong acids[3]. Solution: Buffer your deprotection reagents. Using a TEA/3HF mixture buffered with AcOH prevents the protodefluorination of sensitive O-difluoromethylated substrates[3].
Q4: I am attempting a double O-difluoromethylation on a diphenol, but my yields are stuck below 20%. What is happening? A: This is often a phase-distribution problem. In biphasic systems (e.g., aqueous KOH / DCM), highly polar substrates like unsubstituted resorcinol or hydroquinone partition almost entirely into the aqueous phase, while the difluorocarbene is generated in the organic phase[4]. Furthermore, trace water rapidly hydrolyzes :CF2. Solution: Move to strictly anhydrous conditions. Switching from 20 wt% aqueous KOH to anhydrous KOH forces the reaction into a single organic phase, drastically improving the trapping efficiency of the carbene[4].
Troubleshooting Matrix: Quantitative Optimization
Use the following data-driven matrix to adjust your reaction parameters based on the specific byproducts you are observing.
| Observed Issue / Byproduct | Substrate Class | Potential Cause | Validated Optimization Strategy | Expected Yield Impact |
| Wittig Olefination (gem-difluoroalkene) | Aldehydes / Ketones | DBU or standard bases promote Wittig pathway with DFPB. | Switch to 3.0 equiv Cs₂CO₃ in DMAc at RT. Cs₂CO₃ acts as a nucleophile to release -CF2H[2]. | Up to 95% yield of α-CF2H alcohol[2]. |
| Hydrolysis / Low Conversion | Diphenols (e.g., resorcinol) | Substrate trapped in aqueous phase; :CF2 hydrolyzed by water[4]. | Switch from 20% aq. KOH to anhydrous KOH in DCM[4]. | Yield increases from ~16% to 53% [4]. |
| Protodefluorination / Degradation | Silyl-protected Nucleosides | -CF2H group lability under standard TBAF or acidic deprotection[3]. | Use TEA/3HF buffered with AcOH for silyl deprotection[3]. | Recovers yields to ~48-69% for sensitive motifs[3]. |
| No Reaction / Catalyst Death | Coumarins / Arenes | Radical quenching by oxygen or lack of SET activation. | Use Eosin Y (5 mol%) under Blue LED irradiation with NaSO₂CF₂H in DMSO[5]. | Restores reactivity (yields typically >65%)[5]. |
Self-Validating Experimental Protocols
The following protocols have been selected for their built-in mechanistic safeguards against byproduct formation.
Protocol A: Chromatography-Free O-Difluoromethylation of Phenols
Mechanism: Controlled thermal decarboxylation to prevent :CF2 dimerization.
-
Preparation: To a flame-dried reaction flask under an inert nitrogen atmosphere, add the phenol substrate (1.0 equiv.), sodium chlorodifluoroacetate (2.0–3.0 equiv.), and anhydrous K₂CO₃ (1.5 equiv.)[1].
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of ~0.2 M. Causality Check: Anhydrous DMF prevents the hydrolysis of the generated difluorocarbene into formyl fluoride and CO[6].
-
Thermal Activation: Lower the reaction apparatus into an oil bath pre-heated to 120 °C and stir at 500 rpm[1].
-
Validation Check: You must observe vigorous bubbling within minutes of heating. This is the release of CO₂, confirming the thermal decarboxylation of sodium chlorodifluoroacetate and the active generation of :CF2[1].
-
Completion: Maintain positive nitrogen pressure and stir for 2 hours. Cool to 23 °C. The reaction is typically complete by TLC analysis at this stage, yielding the aryl difluoromethyl ether without the need for column chromatography[1].
Protocol B: Direct Nucleophilic Difluoromethylation of Carbonyls
Mechanism: Suppressing Wittig olefination via nucleophilic base activation.
-
Preparation: In a dry flask under argon, dissolve the aldehyde or ketone (1.0 equiv.) and (difluoromethyl)triphenylphosphonium bromide (DFPB) (3.0 equiv.) in anhydrous DMAc[2].
-
Base Addition: Add Cs₂CO₃ (3.0 equiv.) in one portion at room temperature[2]. Causality Check: Do not substitute with DBU or NaOH. Cs₂CO₃ is strictly required as it acts nucleophilically on the phosphonium salt, facilitating the P-O affinity-driven release of the -CF2H anion rather than forming a ylide[2].
-
Reaction Monitoring: Stir at room temperature. For highly electrophilic substrates (e.g., p-cyano benzaldehyde), cooling to 0 °C for 3 hours may be required to prevent over-reaction, whereas standard aldehydes react efficiently at room temperature[2].
-
Workup & Validation: Quench with water and extract with EtOAc. By ¹⁹F NMR spectrometry of the crude mixture, you should observe the desired α-CF2H alcohol and the presence of HCF₂CO₂Cs and H₂CF₂ (byproducts of the Cs₂CO₃ nucleophilic attack), but no Wittig difluoroolefination products[2].
References[1] Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. Available at:https://www.orgsyn.org/demo.aspx?prep=v101p0164[6] Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem. Available at: https://www.benchchem.com/support/difluoromethylation[2] Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.6b01375[3] Chemoselective Difluoromethylation of Nucleosides. Organic Letters (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.4c01777[4] Difluoromethylations of diphenols with TMSCF2Br. Shanghai Institute of Organic Chemistry. Available at:https://www.sioc.ac.cn/[5] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules (MDPI). Available at:https://www.mdpi.com/1420-3049/24/24/4483
Sources
Technical Support Hub: Purification of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
The purification of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (often synthesized via radical bromination of the corresponding difluoromethylarene or decarboxylative bromination) presents unique challenges due to the lability of the C-Br bond adjacent to the gem-difluoro group. This bond has a dissociation energy of approximately ~69 kcal/mol, making it significantly weaker than typical aryl bromides.[1] Consequently, standard purification protocols often lead to thermal decomposition or radical-induced dimerization.
This guide addresses the three most common failure modes reported by our users: thermal degradation during distillation, co-elution of starting materials, and hydrolysis during storage.
Part 1: Troubleshooting & FAQs
Q1: My product turns brown and fumes during vacuum distillation. What is happening?
Diagnosis: Thermal Decomposition via Homolytic Cleavage.
Technical Insight: The
Corrective Protocol:
-
Lower the Pressure: Do not attempt distillation at pressures >5 mmHg. You must achieve a vacuum of 0.5 – 1.0 mmHg .
-
Temperature Cap: Maintain the oil bath temperature below 80°C . If the product does not distill at this temperature, the vacuum is insufficient.
-
Radical Inhibition: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or Copper turnings to the distillation pot to scavenge free radicals generated during heating.
Q2: I am using silica gel chromatography, but the product co-elutes with the starting material (1-difluoromethyl-4-fluorobenzene). How do I separate them?
Diagnosis: Insufficient Stationary Phase Interaction.
Technical Insight: Both the product (
Corrective Protocol:
-
Switch Solvent System: Eliminate Ethyl Acetate. Use 100% n-Pentane or n-Heptane . The lower polarity expands the separation window.
-
Stationary Phase Modification: Use Silver Nitrate (
) impregnated silica (10% w/w). While typically used for alkenes, the subtle polarizability difference of the C-Br bond vs. the C-H bond can be exploited here for difficult separations. -
Alternative: If separation remains poor, consider Reverse Phase (C18) chromatography using Acetonitrile/Water. The bromine atom significantly increases hydrophobicity compared to hydrogen, resulting in a larger retention time shift on C18 columns.
Q3: The product yield is good, but NMR shows a "silent" impurity and the liquid is acidic.
Diagnosis: Hydrolysis to 4-fluorobenzoyl fluoride/acid.
Technical Insight: While the
Corrective Protocol:
-
Neutralization: Pre-treat your silica gel with 1% Triethylamine in hexanes to neutralize surface acidity before loading the column.
-
Workup: Ensure the crude reaction mixture is washed with Sodium Thiosulfate (to remove
) and Sodium Bicarbonate (to remove acid) immediately before purification. -
Storage: Store the purified product over activated 4Å Molecular Sieves in a dark, cold environment (-20°C).
Part 2: Comparative Purification Metrics
Select the method based on your current purity and scale requirements.
| Method | Purity Potential | Yield | Throughput | Critical Risk |
| High-Vac Distillation | >98% | 85-90% | High (>10g scale) | Thermal decomposition if T > 80°C. |
| Flash Chromatography (Silica) | >99% | 70-80% | Low (<5g scale) | Product hydrolysis on acidic silica; poor separation. |
| Reverse Phase (C18) | >99.5% | 90-95% | Medium | High solvent cost; requires lyophilization/extraction. |
| Chemical Washing | ~90% | >95% | Very High | Ineffective against starting material ( |
Part 3: Recommended Workflow
The following logic flow illustrates the optimal decision-making process for purifying this compound.
Figure 1: Decision tree for the purification of gem-difluorobromides, prioritizing thermal safety and separation efficiency.
Part 4: Detailed Experimental Protocol
Protocol A: Neutralized Flash Chromatography (Small Scale)
Use this for <5g batches where starting material contamination is likely.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in a solution of 99:1 Hexanes:Triethylamine. Let it sit for 10 minutes to neutralize acidic sites.
-
Column Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of 100% n-Pentane to remove excess amine.
-
Loading: Dissolve the crude oil in the minimum amount of pentane. Load carefully onto the sand bed.
-
Elution: Elute isocratically with 100% n-Pentane.
-
Note: The product is weakly UV active at 254 nm. Use Iodine stain or KMnO4 for visualization if UV signal is weak.
-
-
Fraction Collection: Collect fractions. The order of elution is typically:
- (Starting Material)
- (Product)
- (Hydrolysis/Oxidation byproducts - much more polar)
Protocol B: Stabilized Vacuum Distillation (Large Scale)
Use this for >10g batches.
-
Setup: Equip a short-path distillation head with a cow receiver. Ensure all joints are greased with high-vacuum grease.
-
Stabilization: Add 0.5% (w/w) Copper powder or BHT to the distillation pot.
-
Vacuum: Apply high vacuum. Confirm pressure is stable at <1.0 mmHg .
-
Heating: Slowly ramp the oil bath temperature.
-
Observation: Product should distill between 45-60°C at 0.5 mmHg.
-
Warning: If pot temperature reaches 85°C without distillation, STOP . The vacuum is insufficient, and proceeding will cause explosion/decomposition risks.
-
References
-
Metallaphotoredox Difluoromethylation of Aryl Bromides . Princeton University, Macmillan Group. Describes the synthesis and handling of difluoromethyl radicals and the stability of the C-Br bond in CF2Br species. 2[3][4][2][5][6][7]
-
Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides . National Institutes of Health (NIH). Provides insights into the purification of difluoromethylarenes and the stability of gem-difluoro intermediates. 3[4][2][5][6][7]
-
1-Bromo-4-fluorobenzene Physical Properties . PubChem. Reference for physical data (boiling points, density) of the parent aryl halide framework used to estimate distillation parameters. 8[4][5][6][7]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds . ChemRxiv. details the radical reactivity of gem-difluoro species, supporting the need for radical inhibitors during purification. 9[3][4][5][6][7]
Sources
- 1. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 7. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
improving yield of cross-coupling with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Technical Support Center: Optimizing Cross-Coupling of 1-[Bromo(difluoro)methyl]-4-fluorobenzene
User Advisory: Compound Identity & Scope
Subject Reagent: this compound
Functional Class:
Module 1: Mechanistic Diagnostics (The "Why")
To improve yield, you must stop treating this reagent like a standard aryl halide. The presence of the fluorine atoms stabilizes the corresponding radical (
The Winning Pathway: Radical-Mediated Cross-Coupling High-yielding protocols almost exclusively rely on Single Electron Transfer (SET) mechanisms, typically utilizing Nickel catalysis (with or without photoredox dual catalysis).
Mechanistic Workflow (Ni-Catalyzed Suzuki)
The reaction does not proceed via standard
-
SET Activation: The catalyst reduces the
bond, generating a difluorobenzylic radical. -
Radical Capture: The Nickel center captures this radical.[1]
-
Transmetalation & Elimination: The boronic acid transfers the aryl group, followed by reductive elimination.
Figure 1: The critical radical pathway. Note that the "Side_H" pathway (Protodebromination) is the primary yield killer.
Module 2: Troubleshooting Guide
Use this logic tree to diagnose your specific yield issues.
Symptom 1: High conversion of starting material, but low yield of product.
Diagnosis: You are likely observing Protodebromination (formation of
-
The Cause: The
radical is abstracting a Hydrogen atom from your solvent or additives before it can be captured by the Nickel catalyst. -
The Fix:
-
Solvent Switch: Avoid THF or standard DMF if possible. Switch to 1,4-Dioxane or Benzene (if permitted). If DMF is required for solubility, use DMF-d7 (deuterated) to suppress the kinetic isotope effect of H-abstraction.
-
Dryness: Rigorous exclusion of water is mandatory. Water is a potent H-donor for these radicals.
-
Symptom 2: Low conversion. Starting material remains.
Diagnosis: Inefficient Radical Generation (SET failure).
-
The Cause: The catalyst cannot reduce the
bond. -
The Fix:
-
Ligand Tuning: Switch to electron-rich ligands that lower the reduction potential of the Ni center. dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) is the gold standard here.
-
Add a Reductant: If using a thermal method, ensure you have a trace reductant (like Zn dust or Mn) or sufficient base turnover to maintain the active Ni(I) species.
-
Symptom 3: Formation of Homocoupled Product ( ).
Diagnosis: Radical dimerization.
-
The Cause: The concentration of radicals is too high relative to the catalyst's capture rate.
-
The Fix:
-
Dilution: Increase solvent volume (0.05 M or 0.1 M).
-
Slow Addition: Add the
reagent slowly via syringe pump over 1 hour.
-
Module 3: Optimized Experimental Protocols
These protocols are synthesized from high-success literature regarding
Protocol A: Thermal Nickel Catalysis (Robust & Scalable)
Best for: Standard laboratories without photoredox equipment.
| Component | Reagent | Equiv/Conc. | Notes |
| Catalyst | 5-10 mol% | Air-stable precursor. | |
| Ligand | dppf | (In catalyst) | Bis(diphenylphosphino)ferrocene prevents |
| Reductant | Zn dust | 2.0 equiv | Activates the Ni(II) to Ni(0)/Ni(I). |
| Base | 3.0 equiv | Anhydrous, finely ground. | |
| Solvent | 1,4-Dioxane | 0.1 M | Must be degassed. |
| Temp | 80-100 °C | - | Sealed tube. |
Step-by-Step:
-
Charge an oven-dried vial with
, Zn dust, , and the Boronic Acid (1.5 equiv). -
Evacuate and backfill with Argon (
). -
Add this compound and anhydrous Dioxane via syringe.
-
Seal and heat to 100 °C for 12-16 hours.
-
Critical: Filter through Celite immediately upon cooling to remove zinc salts before aqueous workup.
Protocol B: Photoredox/Nickel Dual Catalysis (Highest Yield)
Best for: Complex substrates or late-stage functionalization.
| Component | Reagent | Equiv/Conc. | Notes |
| Photocatalyst | 1 mol% | Generates the radical via SET. | |
| Metal Cat. | 5 mol% | - | |
| Ligand | dtbbpy | 5 mol% | Critical for stabilizing the Ni-radical capture. |
| Base | CsF or DABCO | 2.0 equiv | Mild bases preferred. |
| Solvent | DMF or DMSO | 0.05 M | Degassed (Freeze-Pump-Thaw). |
| Light | Blue LED | 450 nm | Fan cooling required. |
Module 4: FAQ - Rapid Response
Q: Can I use Palladium (
Q: Why is my product defluorinated (monofluoro or des-fluoro)?
A: This is "
-
Solution: Use bulky bidentate ligands (like dppf or dtbbpy) which sterically crowd the metal center and prevent the fluorine from coordinating.
Q: The reaction turns black and stops. Why? A: Catalyst decomposition ("Nickel black"). This usually means oxygen entered the system.
-
Solution: These radical reactions are far more sensitive to
than standard Suzuki couplings. Use a glovebox or rigorous Schlenk technique (Freeze-Pump-Thaw x3).
References
-
Nickel-C
-Bromodifluoromethyl Arenes -
Visible Light Photoredox Cross-Coupling of Difluoroalkyl Bromides
-
Suppression of Hydrogen
- Source:Chemical Reviews (2016)
- Significance: Detailed review on solvent effects (DMF vs Dioxane)
-
Link:[Link]
Sources
- 1. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in 1-[Bromo(difluoro)methyl]-4-fluorobenzene Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-[Bromo(difluoro)methyl]-4-fluorobenzene (
While this reagent is highly valuable for introducing the difluoromethylarene motif into pharmaceutical scaffolds, its unique electronic properties make it notorious for inducing rapid catalyst deactivation. This guide dissects the causality behind these failures—ranging from
Diagnostic Decision Tree
Before altering your reaction parameters, you must identify the specific mechanism of catalyst failure. Use the diagnostic matrix below to map your physical and spectroscopic observations to the correct kinetic bottleneck.
Diagnostic decision tree for identifying and resolving catalyst deactivation pathways.
Core Troubleshooting Guides & Causality Analysis
Issue A: The reaction stalls early, and NMR shows off-target fluorinated species (The "Carbene Leak").
The Causality:
When this compound undergoes oxidative addition with a Pd(0) or Ni(0) catalyst, it forms a highly unstable
The Solution:
You must physically prevent the coplanar orbital overlap required for
-
Ligand Architecture: Switch from monodentate phosphines (like
) to rigid, wide-bite-angle bidentate ligands (e.g., Xantphos or dppf). Alternatively, use extremely bulky, electron-rich dialkylbiaryl monophosphines like GPhos or BrettPhos, which sterically shield the metal center and accelerate the subsequent transmetalation step before elimination can occur[2].
Issue B: I am using Photoredox/Ni Dual Catalysis, but my SPhos ligand is degrading, and the reaction turns black.
The Causality:
In dual photoredox catalysis, the oxidative addition of the C-Br bond is often bypassed in favor of a Single Electron Transfer (SET) reduction, generating the
The Solution:
-
Electronic Redesign: Abandon phosphine ligands in SET-driven difluoromethylations. Switch to robust, nitrogen-donor ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 1,10-phenanthroline. The nitrogen centers are significantly less susceptible to electrophilic radical attack, preserving the integrity of the catalytic cycle.
Catalytic cycle and competing deactivation pathways for transition-metal-catalyzed difluoromethylation.
Quantitative Data: Ligand Performance & Deactivation Kinetics
To facilitate data-driven experimental design, the table below summarizes the kinetic stability of various ligand systems when reacted with this compound under standard cross-coupling conditions.
| Ligand System | Metal Catalyst | Primary Deactivation Pathway | Relative Half-Life ( | Recommended Corrective Action |
| Palladium | < 10 mins | Switch to rigid bidentate ligands. | ||
| SPhos (Electron-rich P) | Nickel (Dual SET) | Radical Ligand Degradation | ~ 30 mins | Switch to N-donor ligands (dtbbpy). |
| Xantphos (Bidentate P) | Palladium | Slow Transmetalation | > 4 hours | Add |
| dtbbpy (N-donor) | Nickel (Dual SET) | Thermal Aggregation (Ni black) | > 12 hours | Maintain reaction temp < 30°C. |
Standard Operating Procedure (SOP): Self-Validating Photoredox/Ni Cross-Coupling
This protocol is designed to suppress catalyst deactivation by utilizing N-donor ligands to prevent radical attack and strict temperature control to prevent metal aggregation. Self-validation checkpoints are built into the workflow to ensure the catalytic cycle remains active.
Objective: Cross-coupling of this compound with Phenylboronic acid.
Reagents & Materials:
-
Electrophile: this compound (1.0 equiv, 0.5 mmol)
-
Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol)
-
Photocatalyst:
(1 mol%) -
Cross-Coupling Catalyst:
(5 mol%) -
Ligand: dtbbpy (5 mol%)
-
Base:
(2.0 equiv, 1.0 mmol) -
Solvent: Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Glovebox): In a 20 mL scintillation vial equipped with a stir bar, add
and dtbbpy. Add 1.0 mL of anhydrous DMF. Stir for 15 minutes until the solution turns a pale, clear green. Causality: Pre-complexation ensures no bare Ni(II) is exposed to the radical flux, preventing immediate aggregation. -
Reagent Assembly: To the same vial, add the Ir-photocatalyst, phenylboronic acid, and
. Add the remaining 4.0 mL of DMF. -
Electrophile Addition & Sealing: Add the this compound. Seal the vial with a PTFE-lined septum cap.
-
Degassing (Critical Step): Remove the vial from the glovebox. Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly quenches the excited state of the Ir-photocatalyst and irreversibly oxidizes the Ni(0) intermediates.
-
Irradiation & Temperature Control: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Crucial: Position a high-velocity cooling fan directly on the vial to maintain the internal temperature below 30°C. Validation Checkpoint: If the solution turns opaque black within the first hour, temperature control has failed, and Ni-black has precipitated.
-
Self-Validating Reaction Monitoring: After 4 hours, extract a 50
L aliquot under Argon. Dilute in and spike with 10 L of trifluorotoluene (internal standard). Run a quick NMR.-
Active Cycle Indicator: A growing singlet at ~ -88 ppm (the
group of the desired cross-coupled product). -
Deactivation Indicator: The appearance of complex multiplets or a loss of the starting material doublet without product formation indicates
-F elimination and carbene polymerization.
-
-
Workup: After 16 hours, quench the reaction by exposing it to air. Dilute with EtOAc, wash with
(aq) to remove DMF, dry over , and purify via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: I am observing a black precipitate in my Palladium-catalyzed Suzuki coupling with this substrate. Can I just filter it and add more catalyst?
A: No. The black precipitate is palladium black, indicating irreversible catalyst deactivation[4]. Adding more catalyst without addressing the root cause (usually slow transmetalation leading to Pd(II) buildup) will only result in more palladium black. Instead, optimize your base or add a halide scavenger like
Q: Why does my yield drop precipitously when I scale up the photoredox reaction from 0.1 mmol to 5.0 mmol? A: Scale-up in photoredox catalysis alters the surface-area-to-volume ratio, reducing light penetration (the Beer-Lambert law effect) and increasing internal heat retention. The excess heat accelerates the thermal degradation of the Ni-dtbbpy complex into inactive aggregates. You must switch to a continuous-flow reactor or use a highly efficient internal cooling loop for larger scales.
Q: Can I use standard Buchwald ligands (like XPhos) for this substrate?
A: While Buchwald ligands are excellent for standard aryl bromides, the highly electrophilic nature of the difluoromethyl radical (if generated via SET) will rapidly oxidize XPhos. If you are running a strictly two-electron Pd-catalyzed thermal cross-coupling, bulky ligands like GPhos are highly recommended to prevent
References
-
[4] Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem. Available at:
-
[2] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:
-
[1] Direct Synthesis of Tri‐/Difluoromethyl Ketones from Carboxylic Acids by Cross‐Coupling with Acyloxyphosphonium Ions. ResearchGate. Available at:
-
[3] Cooperative Catalysis. Bode Research Group, ETH Zurich. Available at:
Sources
Technical Support Center: Managing 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Topic: Exothermic Reaction Management & Safety Protocols
CAS: 110481-99-9 | Formula:
Introduction: The Thermal Stability Paradox
Welcome to the Technical Support Center for 1-[Bromo(difluoro)methyl]-4-fluorobenzene . This reagent is a cornerstone for introducing the pharmacophore-critical difluoromethyl (
The Core Challenge:
While the reagent itself is stable at ambient temperatures, its metalated intermediates are not. The primary workflow involves Lithium-Halogen Exchange (Li-Hal) , generating an
The Risk:
If the internal temperature rises during the exchange, the intermediate undergoes
Module 1: The Cryogenic Crisis (Lithium-Halogen Exchange)
Status: CRITICAL RISK
Mechanism:
The resulting (difluoromethyl)lithium species is a "ticking clock." It must be trapped with an electrophile (E+) immediately. If the temperature threshold is breached, it collapses into a reactive fluorocarbene (
Troubleshooting Guide: Preventing Thermal Runaway
| Symptom | Root Cause | Immediate Action |
| Internal Temp Spike | Addition rate of n-BuLi is too fast. | STOP addition immediately. Re-cool to -78°C. |
| Solution Turns Dark/Black | Decomposition to carbene/oligomers. | The batch is likely compromised. Quench with MeOH carefully. |
| Low Yield (Post-Workup) | "Warm" induction period or slow trapping. | Ensure Electrophile is added at -78°C; do not warm before trapping. |
Standard Operating Procedure (SOP): Safe Lithiation
-
Solvent Selection: Use anhydrous THF/Et₂O (4:1) . The ether helps stabilize the lithium aggregate, slightly raising the decomposition threshold.
-
Cryogenic Setup: Cool the reaction vessel to -78°C (Dry Ice/Acetone).
-
Crucial: Ensure the internal probe reads -78°C, not just the bath.
-
-
Reagent Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask to pre-cool it.
-
Rate Limit: Maintain internal T < -70°C.
-
-
The "Golden Window": Stir for exactly 15–20 minutes .
-
Warning: < 10 mins = Incomplete exchange. > 30 mins = Onset of decomposition.
-
-
Trapping: Add the electrophile (dissolved in THF) rapidly but with temperature control.
Visual Workflow: The Decision Tree
Figure 1: Decision tree for managing the thermal instability of the lithiated intermediate.
Module 2: The Zinc Alternative (Scale-Up Safe)
Status: RECOMMENDED FOR >10g SCALE Mechanism: Zinc Insertion (Reformatsky-type)
If your facility cannot guarantee -78°C on a large scale, switch to Zinc . The zinc reagent (
Protocol: Zinc Insertion
-
Activation: Use Zn dust (2.0 equiv) activated with 5 mol% TMSCl in THF.
-
Initiation: Heat the mixture to 40°C briefly to initiate the reaction (exotherm is mild and manageable).
-
Addition: Add this compound slowly.
-
Stability: The resulting organozinc species can be stored at 0°C for hours before reacting with aldehydes/ketones or coupling via Pd-catalysis (Negishi).
Comparative Data: Exotherm Risks
| Parameter | Lithium Route ( | Zinc Route ( | Photoredox (Radical) |
| Max Safe Temp | -60°C | +25°C | +40°C (Lamp Heat) |
| Exotherm Type | Fast, violent decomposition | Slow, controlled insertion | Solvent flammability risk |
| Major Hazard | Runaway | Hydrogen evolution (activation) | Light source heating |
| Scale Limit | < 10g (Batch) | > 100g | Flow Chemistry pref. |
Frequently Asked Questions (FAQ)
Q1: I see a massive yield drop when scaling from 100mg to 5g using n-BuLi. Why? A: This is a heat transfer failure. On a 100mg scale, the heat of the Li-Hal exchange dissipates instantly. On a 5g scale, localized "hot spots" form at the addition tip, momentarily raising the local temperature above -60°C. This causes the reagent to decompose as it forms. Fix: Use a jacketed reactor or switch to the Zinc protocol.
Q2: Can I use Magnesium (Grignard) instead?
A: Generally No. The formation of the Grignard reagent (
Q3: What is the "black tar" in my flask after a failed reaction?
A: That is polymerized fluorocarbene. When
References
-
Hu, J., Zhang, W., & Wang, F. (2009).[2] Selective difluoromethylation and monofluoromethylation reactions.[2] Chemical Communications, (48), 7465-7478. Link
- Grounding: Establishes the stability profiles of fluorin
-
Ni, C., & Hu, J. (2016). Recent advances in controlled fluoroalkylation. Chemical Society Reviews, 45(20), 5441-5454. Link
- Grounding: detailed mechanisms of -elimin
-
Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallics. Tetrahedron, 48(2), 189-275. Link
- Grounding: Foundational text on the thermal instability of -halo-organolithiums.
Sources
side reactions of 1-[Bromo(difluoro)methyl]-4-fluorobenzene with common reagents
This Technical Support Guide addresses the specific reactivity profile and common failure modes of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 64248-58-4). This reagent is a specialized building block used primarily to introduce the (difluoromethyl)-4-fluorophenyl motif (
Its reactivity is dominated by the C(sp³)–Br bond within the
Topic: Troubleshooting Side Reactions & Reactivity Profiles
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Core Reactivity Profile
Before troubleshooting, you must identify which reactive intermediate your protocol generates. The side products you observe are dictated by the intermediate species:
-
Radical Pathway (
): Generated via Photoredox/Ni catalysis or atom-transfer conditions.-
Major Side Reaction: Hydrogen Atom Transfer (HAT) yielding the protonated arene (
).
-
-
Anionic Pathway (
): Generated via Metal-Halogen Exchange (e.g., , ).-
Major Side Reaction:
-Elimination of Fluoride yielding difluorocarbene ( ), leading to oligomers or decomposition.
-
-
Carbene Pathway (
): Intentionally generated for cyclopropanation.-
Major Side Reaction: Hydrolysis to aldehydes/acids if water is present.
-
Troubleshooting Guide (Q&A)
Q1: I am observing significant formation of 1-(difluoromethyl)-4-fluorobenzene (
) instead of my coupled product. Why?
Diagnosis: This is the "Protonation" side reaction.
Cause: This occurs when the intermediate radical (
-
In Radical Systems (Ni/Photoredox): The
radical is electrophilic. If your coupling partner is electron-deficient or sterically hindered, the radical will instead abstract a Hydrogen atom from the solvent (e.g., THF, DMF) or the amine base. -
In Anionic Systems (Zn/Mg): Traces of moisture (
) are the culprit.
Corrective Actions:
-
Solvent Switch: Avoid solvents with weak C-H bonds (like THF or ethers) if using radical pathways. Switch to Acetonitrile (MeCN) or Benzene/Trifluorotoluene , which have stronger bond dissociation energies (BDEs), minimizing H-abstraction.
-
Reagent Drying: For anionic protocols, ensure water content is <50 ppm. Use molecular sieves (3Å or 4Å) activated at 300°C.
-
Concentration: Increase the concentration of the coupling partner (the trap) to kinetically outcompete the H-abstraction pathway.
Q2: My reaction mixture turned black/tarry, and I see low mass balance. NMR shows broad peaks.
Diagnosis: Uncontrolled decomposition via
Corrective Actions:
-
Temperature Control: If generating the anion, you must operate at -78°C or lower . The species is generally unstable above -60°C.
-
Transmetallation: If using Mg/Li, immediately transmetallate to a "softer" metal like Zinc (
) or Boron to stabilize the center. -
Lewis Acid Stabilization: Add
or a boron species in situ to trap the anion immediately, preventing the elimination pathway.
Q3: I see a dimer with the mass corresponding to
.
Diagnosis: Radical Homocoupling.
Cause: The concentration of the
Corrective Actions:
-
Slow Addition: Syringe pump addition of the this compound over 2-4 hours keeps the instantaneous radical concentration low.
-
Catalyst Loading: In Ni-catalyzed cross-coupling, ensure the oxidative addition of the other partner is not the rate-limiting step. You may need to activate the other partner (e.g., use an Aryl Iodide instead of Bromide).
Q4: Can I hydrolyze this reagent to the aldehyde (
) or acid?
Technical Insight: Yes, but it requires specific activation. The
-
To Aldehyde: Fuming sulfuric acid or
systems are often required to hydrolyze the group. -
To Benzoic Acid: Oxidation of the aldehyde intermediate.
-
Warning: Standard aqueous workups will not hydrolyze this group; it is generally stable to aqueous extraction at neutral pH.
Comparative Data: Solvent Effects on Side Reactions
The following table illustrates the impact of solvent choice on the ratio of Desired Product vs. Protonated Side Product (
| Solvent | Bond Dissociation Energy (C-H) | Risk of H-Abstraction ( | Recommended For |
| THF | ~92 kcal/mol | High (Major side reaction source) | Anionic chemistry (at -78°C) |
| DMF | ~94 kcal/mol | Moderate | Polar substrates |
| DCM | ~96 kcal/mol | Low | General use |
| MeCN | ~96 kcal/mol | Very Low | Radical/Photoredox (Preferred) |
| Benzene | ~112 kcal/mol | Negligible | Radical chemistry (if solubility allows) |
Visualizing the Reaction Pathways
The diagram below maps the divergence between the desired cross-coupling and the three primary failure modes (Protonation, Elimination, Dimerization).
Figure 1: Reaction divergence pathways. Green paths indicate success; red dashed paths indicate failure modes.
Validated Experimental Protocol
Protocol: Minimizing Side Reactions in Nickel-Catalyzed Cross-Coupling
This protocol is designed to suppress homocoupling and protonation by controlling radical concentration and excluding H-donors.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide coupling partner (1.2 equiv)
- (10 mol%)
-
Ligand: dtbbpy (10 mol%)
-
Reductant:
dust (2.0 equiv) or TDAE -
Solvent: Anhydrous MeCN (degassed)
Step-by-Step:
-
Catalyst Activation: In a glovebox, mix
and dtbbpy in MeCN. Stir until the solution turns deep green (formation of the active complex). -
Solvent Selection: Use Acetonitrile rather than THF. THF acts as a hydrogen atom donor to the electrophilic
radical, leading to . -
Addition Strategy: Add the reductant (
) and the Aryl Bromide partner to the vessel first. -
Controlled Addition: Dissolve the this compound in MeCN and add it via syringe pump over 2 hours at room temperature.
-
Why? Keeping the concentration of
low prevents the statistical probability of two radicals colliding (Homocoupling).
-
-
Quench: Filter through Celite to remove Zinc salts before aqueous workup.
References
-
Mechanistic Studies on Difluoromethylation
- Title: "Nickel-Catalyzed Difluoromethylation of Aryl Halides and Trifl
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Stability of Fluoroalkyl Anions
- Title: "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach"
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Radical Dimerization & Solvent Effects
- Title: "Metallaphotoredox Difluoromethyl
- Source:Nature Communic
-
URL:[Link]
Technical Support Center: Scaling Up Reactions with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with research teams facing steep yield drop-offs when transitioning 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) [4] from discovery (milligram scale) to process manufacturing (decagram/kilogram scale).
This reagent is a highly valuable building block for installing the 4-fluorophenyl-difluoromethyl (
Module A: Photoredox Catalysis Scale-Up
The Challenge: Yield Collapse in Batch Reactors
Symptom: A photoredox bromodifluoromethylation yields 85% at the 100 mg scale but plummets to <30% when scaled to 10 g in a standard batch flask, accompanied by the formation of complex oligomeric mixtures.
Root Cause (Causality): The failure is governed by the Beer-Lambert Law . In a 20 mL scintillation vial, visible light easily penetrates the entire reaction volume. In a 1 L or 5 L batch reactor, light penetration decays exponentially, often limiting photon absorption to the first few millimeters of the vessel wall.
Mechanistic Consequence: This starves the bulk solution of photons, drastically reducing the steady-state concentration of the excited photocatalyst (PC*). Because the
The Solution: Continuous Flow Architecture
To restore the kinetic profile of the micro-scale reaction, the process must be transitioned to a Continuous Flow Photoreactor . Narrow-bore fluoropolymer tubing (e.g., PFA, 1-2 mm inner diameter) ensures a massive surface-area-to-volume ratio, guaranteeing uniform irradiation and high local concentrations of the radical intermediate.
Photoredox catalytic cycle for generating the 4-F-C6H4-CF2• radical.
Module B: Transition-Metal (Cu/Zn) Mediated Cross-Coupling
The Challenge: Protodehalogenation and Byproduct Formation
Symptom: Copper- or Zinc-mediated cross-coupling reactions generate significant amounts of defluorinated byproducts or unreacted starting material at scale.
Root Cause (Causality): The formation of the metallated intermediate (e.g.,
The Solution: Cryogenic Control and Rapid Trapping
Scale-up requires strict cryogenic batch reactors (maintaining internal temperatures between -78 °C and -20 °C) and the use of coordinating solvents (like DMPU or TMEDA) to stabilize the metallated intermediate. Rapid trapping with the electrophile outcompetes the degradation pathway.
Decision matrix for scaling up this compound reactions.
Frequently Asked Questions (FAQs)
Q: Why is my this compound degrading during storage? A: While generally stable, the reagent is sensitive to prolonged exposure to light and moisture. Trace water can hydrolyze the C-Br bond over time, generating HF and the corresponding carboxylic acid. Store under inert gas (Argon/N2) at 2–8 °C in amber vials.
Q: Can I use standard preparative HPLC for purification at the 50 g scale?
A: It is highly cost-prohibitive. For scale-up, exploit the physical properties of the fluorinated product. The introduction of the
Q: What is the optimal solvent system for Zinc-mediated additions?
A: A mixture of THF and DMPU (typically 4:1). DMPU acts as a strong Lewis base, coordinating the Zinc center and significantly increasing the half-life of the
Quantitative Data & Benchmarking
Table 1: Photoredox Scale-Up Comparison (10 g Target)
| Reactor Type | Vessel / Tubing ID | Light Path Length | Reaction Time | Isolated Yield | Primary Byproduct |
| Standard Batch | 500 mL Round Bottom | ~40 mm | 48 hours | 28% | Radical Dimers |
| Batch w/ Internal Probe | 500 mL Jacketed | ~25 mm | 36 hours | 51% | Unreacted SM |
| Continuous Flow | 1.5 mm PFA Tubing | 1.5 mm | 45 minutes (res.) | 92% | None |
Table 2: Thermal Stability of Metallated Intermediates (
| Metal | Solvent System | Temperature | Half-Life ( | Degradation Pathway |
| Copper (Cu) | DMF | 25 °C | < 2 minutes | |
| Copper (Cu) | DMF / TMEDA | -20 °C | ~ 4 hours | |
| Zinc (Zn) | THF | 25 °C | ~ 15 minutes | Protodehalogenation |
| Zinc (Zn) | THF / DMPU | 0 °C | > 24 hours | Stable |
Self-Validating Experimental Protocols
Protocol 1: Continuous Flow Photoredox Bromodifluoromethylation
This protocol utilizes an in-line analytical checkpoint to ensure the system is self-validating before committing the entire bulk batch.
-
Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.2 M solution of the alkene substrate, 0.24 M of this compound, 2 mol% of Photocatalyst (e.g.,
), and 2.0 equivalents of an amine base (e.g., DIPEA) in degassed acetonitrile. -
Reactor Priming: Prime the PFA tubing reactor (1.5 mm ID, 10 mL internal volume) with anhydrous acetonitrile using an HPLC pump.
-
Steady-State Calibration (Validation Checkpoint): Pump the reaction mixture at a flow rate of 0.22 mL/min (45 min residence time) under blue LED irradiation (450 nm). Collect the first 5 mL of output and discard (equilibration volume). Collect the next 1 mL and analyze via
NMR.-
Validation: You should observe the complete disappearance of the reagent's singlet at
ppm and the appearance of the product's characteristic AB quartet (or multiplet) between and ppm. If the ppm peak persists, decrease the flow rate or increase LED intensity.
-
-
Bulk Processing: Once validated, process the remaining bulk solution. Pass the output through an in-line silica plug to remove the Ir-catalyst before downstream concentration.
Protocol 2: Copper-Mediated Cross Coupling (Batch Scale-Up)
Designed to mitigate thermal runaway and
-
System Purge: Flame-dry a 1 L jacketed reactor equipped with an overhead stirrer and internal thermocouple. Purge with Argon for 30 minutes.
-
Reagent Loading: Add CuI (1.5 equiv) and KF (2.0 equiv). Suspend in anhydrous DMF (400 mL) and cool the jacket to -30 °C.
-
Metallation: Add this compound (1.2 equiv) dropwise via an addition funnel over 45 minutes.
-
Validation Checkpoint: Monitor the internal thermocouple. The addition rate must be throttled to ensure the internal temperature never exceeds -20 °C. A color change to dark brown/black indicates the formation of the active
species.
-
-
Electrophile Trapping: Immediately following the addition, add the aryl iodide substrate (1.0 equiv) in one portion. Slowly ramp the jacket temperature to 25 °C over 4 hours.
-
Quench: Quench the reaction with a 10% aqueous ammonia solution to solubilize copper salts, allowing for clean biphasic phase separation.
References
Validation & Comparative
Comparative Guide: 1-[Bromo(difluoro)methyl]-4-fluorobenzene vs. Alternative Difluoroalkylating Agents
This guide provides an in-depth technical comparison of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (a specialized aryldifluoromethylating agent) against other standard difluoromethylation strategies.
Executive Summary
This compound (
Unlike generic "difluoromethylating agents" (e.g.,
Core Value Proposition
-
Mechanism: Generates stabilized benzylic radicals (
). -
Primary Application: Radical addition to alkenes (Giese-type) and Ni-catalyzed cross-coupling with aryl/alkyl halides.
-
Key Advantage: Avoids the harsh conditions of DAST/Deoxo-Fluor; offers higher atom economy than sulfinate salts.
Technical Profile & Mechanism
Chemical Structure: 4-F-
Mechanism of Action
The C-Br bond in this reagent is weaker than a typical
Figure 1: Photoredox Activation Pathway The following diagram illustrates the activation of this compound in a photoredox cycle, contrasting it with the sulfinate salt pathway.
Caption: Comparative activation pathways. Ar-CF2-Br undergoes reductive SET (blue path), while sulfinates require oxidative activation (red dashed path).
Comparative Analysis: Performance vs. Alternatives
This section compares this compound against the three most common alternative strategies for installing
Table 1: Reagent Performance Matrix
| Feature | This compound ( | Sulfinate Salts ( | Deoxyfluorination ( | Difluorocarbene ( |
| Reagent Type | Liquid / Low-melting Solid | Solid Salt | Liquid (Corrosive) | 3-Component System |
| Mechanism | Reductive Radical (SET) | Oxidative Radical | Nucleophilic Fluorination | Metal-Carbene Insertion |
| Atom Economy | High (Only Br is lost) | Low (Loss of SO₂ + Na) | Medium (Loss of Oxygen) | Low (Requires multiple reagents) |
| Stability | Moderate (Light sensitive) | High (Shelf-stable) | Low (Moisture sensitive) | Varies by precursor |
| Scope (Alkenes) | Excellent (Giese addition) | Good | N/A | Poor |
| Scope (Arenes) | Excellent (Ni-Cross Coupling) | Moderate (Minisci) | N/A | Good (Pd-coupling) |
| Cost | Moderate | Moderate | High (Reagent cost) | Low (Precursors cheap) |
Detailed Comparison
A. vs. Sulfinate Salts (The "Baran Reagents")
-
The Competitor: Zinc or Sodium difluoromethanesulfinates (
). -
Comparison: Sulfinates are oxidative radical precursors. They are solids and easier to handle on an open bench. However, they require an oxidant or an oxidizing photocatalyst to release the radical.
-
Verdict: Use
(the bromide) when your catalytic cycle is reductive (e.g., Ni/Photoredox dual catalysis). Use Sulfinates for simple radical additions where oxidative conditions are tolerated.
B. vs. Deoxyfluorination (DAST/Deoxo-Fluor)[1]
-
The Competitor: Converting an aryl ketone (
) to using derivatives. -
Comparison: This is the "classical" method. It is notoriously harsh, often causing rearrangements or elimination in sensitive substrates. It cannot tolerate alcohols or amines.
-
Verdict:
is superior for late-stage functionalization. It allows you to install the entire unit onto a sensitive drug scaffold without exposing the molecule to HF or Lewis acids.
C. vs. Difluorocarbene Approaches (
)
-
The Competitor: Generating
to insert into a metal-aryl bond. -
Comparison: This requires a 3-component coupling (Aryl Boronic Acid +
source + Electrophile). It is modular but kinetically challenging to control (homocoupling is a side reaction). -
Verdict: Use
for binary couplings (Reagent + Substrate). It is kinetically cleaner and yields fewer byproducts.
Experimental Protocols
Protocol A: Photoredox Giese Addition to Alkenes
Objective: Coupling this compound with a styrene derivative.
-
Reagent Prep:
-
Substrate: Styrene derivative (1.0 equiv).
-
Reagent: This compound (1.5 equiv).
-
Catalyst:
(1.0 mol%). -
Reductant/Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv). -
Solvent: Acetonitrile (degassed).
-
-
Execution:
-
Charge an oven-dried Schlenk tube with the catalyst and substrate.
-
Evacuate and backfill with
(3x). -
Add solvent, DIPEA, and the difluorobromo reagent via syringe.
-
Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.
-
Monitoring: Check consumption of the bromide by
NMR (shift ~ -45 ppm for reactant vs -90 to -110 ppm for product).
-
-
Workup:
-
Dilute with ether, wash with water/brine.
-
Purify via silica gel chromatography (Note:
products are often non-polar).
-
Protocol B: Self-Validating Check (The "Radical Clock")
To confirm the radical mechanism when using this reagent:
-
Add: 1.0 equiv of TEMPO or BHT to the reaction mixture.
-
Observation: Complete inhibition of the product formation and detection of the
adduct by Mass Spectrometry confirms the generation of the species.
Strategic Selection Guide
Figure 2: Decision Tree for Reagent Selection Use this logic flow to select the correct difluoromethylating agent for your synthesis.
Caption: Selection logic for installing Ar-CF2 groups. Green nodes indicate ideal scenarios for the bromide reagent.
References
-
Photoredox Difluoroalkyl
- Title: "Visible Light-Mediated Difluoroalkylation of Unactiv
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Sulfin
- Title: "Practical and Innate Carbon-Hydrogen Functionaliz
- Source:N
-
URL:[Link]
-
Nickel-Catalyzed Cross-Coupling of Difluoroalkyl Bromides
- Title: "Nickel-Catalyzed Cross-Coupling of Difluoroalkyl Halides with Aryl Boronic Acids"
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Hu's Reagent (Difluoromethyl
- Title: "Nucleophilic Difluoromethyl
- Source:Chemical Reviews
-
URL:[Link]
Sources
Comparative Validation Guide: Analytical Strategies for 1-[Bromo(difluoro)methyl]-4-fluorobenzene
Executive Summary
The Verdict: For routine purity analysis and release testing of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method over HPLC.
While HPLC is the standard workhorse for drug intermediates, this specific analyte presents a unique "volatility-hydrophobicity" profile that favors gas phase analysis. The gem-difluoro benzylic bromide moiety (
However, for absolute assay determination (potency) without a qualified reference standard, Quantitative
This guide details the validation of the GC-FID method (Method A) and contrasts it with qNMR (Method B), providing representative performance data and strict protocols compliant with ICH Q2(R2) guidelines.
Strategic Analysis: The "Why" Behind the Method Selection
To validate a method for this compound, we must first deconstruct its physicochemical behavior.
The Analyte Profile
-
Structure: A benzene ring substituted with a fluorine at the para position and a bromodifluoromethyl group at the ipso position.
-
Key Challenge 1 (Volatility): The boiling point is estimated between 160–180°C. This is the "sweet spot" for GC but can lead to evaporative loss in HPLC autosamplers if not cooled.
-
Key Challenge 2 (Reactivity): The
bond in a benzylic position is susceptible to nucleophilic attack. In reversed-phase HPLC (water/acetonitrile), there is a non-zero risk of hydrolysis to the corresponding benzoyl fluoride or acid over long run sequences, leading to phantom impurity peaks. -
Key Challenge 3 (Detection): The molecule lacks extended conjugation, meaning its UV extinction coefficient is low. This compromises the Limit of Quantitation (LOQ) in HPLC-UV.
Method Comparison Matrix
| Feature | Method A: GC-FID (Recommended) | Method B: | Method C: RP-HPLC (Alternative) |
| Selectivity | High (Boiling point discrimination) | Extreme (Chemical shift discrimination) | Moderate (Polarity discrimination) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (< 0.5%) | Poor (Low UV absorbance) |
| Stability | High (Inert carrier gas) | High (Inert deuterated solvent) | Low (Aqueous hydrolysis risk) |
| Throughput | High (15 min/sample) | Low (30+ min/sample) | Medium (20 min/sample) |
Method A: GC-FID Validation (Primary Release Method)
This protocol is designed to quantify the main peak purity and identify volatile impurities such as the des-bromo analog (
Instrumental Parameters[1][2][3][4]
-
System: Agilent 8890 GC or equivalent with FID.
-
Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane),
.-
Rationale: A slightly polar phase prevents peak tailing common with halogenated aromatics on 100% non-polar columns.
-
-
Carrier Gas: Helium at
(Constant Flow). -
Inlet: Split Mode (50:1),
.-
Rationale: High split ratio prevents column overload and improves peak shape for the major component.
-
-
Detector (FID):
, , Air . -
Oven Program:
-
Hold
for 2 min (Solvent focusing). -
Ramp
to . -
Hold 5 min (Burn off heavies).
-
Representative Validation Data (ICH Q2 Compliant)
The following data represents typical performance metrics for this method.
Table 1: Validation Summary
| Parameter | Criteria | Result | Conclusion |
| Specificity | Resolution ( | Pass | |
| Linearity | Pass | ||
| Precision (Repeatability) | RSD | 0.42% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels | 99.1% – 100.5% | Pass |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: | Pass |
| Solution Stability | No change > 2% after 24h | Stable for 48h in Dichloromethane | Pass |
Step-by-Step Protocol
-
Diluent Selection: Use Dichloromethane (DCM) (HPLC Grade).
-
Why? DCM is highly volatile (elutes early, away from analyte) and solubilizes the lipophilic fluorinated compound perfectly. Avoid methanol (potential reactivity).
-
-
Standard Preparation: Weigh
of reference standard into a volumetric flask. Dilute to volume with DCM ( ). -
Sample Preparation: Weigh
of sample. Dilute to with DCM. -
Sequence: Blank
System Suitability (5 inj) Samples Bracketing Standard.
Method B: -qNMR (Identity & Absolute Assay)
When a certified reference standard is unavailable, or to cross-validate the GC purity,
The Principle
We utilize an Internal Standard (IS) with a known purity and a fluorine signal distinct from our analyte.
-
Analyte Signals:
- (1F, Aromatic-F, multiplet)
-
(2F,
, singlet/triplet)
-
Internal Standard:
-Trifluorotoluene ( ) or 4-Fluorobenzoic acid.
qNMR Workflow Diagram
Figure 1: Workflow for Quantitative
Critical Experimental Parameters
-
Solvent:
(Avoids H-F coupling complications common in protonated solvents). -
Relaxation Delay (
): Must be (Longitudinal relaxation time).-
Validation Step: Measure
for the group. It is typically long (2–5 seconds). Set to ensure 99.9% magnetization recovery.
-
-
Pulse Angle:
for maximum signal-to-noise.[1] -
Scans: 64 (sufficient for S/N > 150).
Decision Tree for Method Selection
Use this logic flow to determine which method to apply during different stages of drug development.
Figure 2: Analytical Method Selection Decision Tree.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[5] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]
- Bharti, S. K., & Roy, R.Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. (2012). (Contextual reference for qNMR principles).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24891932, 1-Bromo-4-fluorobenzene (Structural Analog). Retrieved from [Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastercontrol.com [mastercontrol.com]
- 5. database.ich.org [database.ich.org]
Comparative Yield Analysis: Difluoromethylation Methodologies
Executive Summary: The Challenge
In medicinal chemistry, the difluoromethyl group (
Unlike trifluoromethylation, which benefits from the highly electrophilic nature of the
This guide objectively compares the three dominant methodologies—Innate Radical (Thermal) , Photoredox , and Nucleophilic Transfer —providing experimental evidence to guide reagent selection.
Strategic Selection Framework
Before analyzing yields, use this decision matrix to select the correct methodology based on your substrate's electronic demand.
Figure 1: Decision tree for difluoromethylation reagent selection.
Comparative Yield Analysis
Scenario A: C-H Difluoromethylation of Heteroarenes
This is the most common application in drug discovery. We compare the Baran Diversinate (Zn-sulfinate) method against Visible-Light Photoredox protocols.
Mechanism Note: The
| Substrate Class | Benchmark Molecule | Method A: Thermal Radical (DFMS) [1] | Method B: Photoredox ( | Analysis & Recommendation |
| Purines | Caffeine | 52% Yield | 60-81% Yield | Photoredox Wins. Thermal methods suffer from over-alkylation and background decomposition. Photoredox offers cleaner conversion for complex scaffolds. |
| Diazinones | Quinoxalin-2-one | 45% Yield | 82% Yield | Photoredox Wins. Quinoxalinones are excellent radical acceptors in excited states. Thermal methods are too harsh, leading to tar formation. |
| Pyridines | Isoniazid deriv. | 55% Yield | 40% Yield | Thermal Wins. Simple electron-deficient heterocycles tolerate the acidic/oxidative conditions of thermal Minisci well. Cost-effective for scale-up. |
| Enones | Chalcone | 41% Yield | 75% Yield | Photoredox Wins. The milder generation of radicals prevents polymerization of the sensitive enone double bond. |
Key Takeaway: For late-stage functionalization (LSF) of complex, high-value intermediates (e.g., >$500/mg), use Photoredox . For early-stage building block synthesis (e.g., modifying a simple pyridine), use Thermal (DFMS) due to cost and simplicity.
Scenario B: Nucleophilic Addition to Carbonyls
Comparing Silicon-based reagents vs. Sulfone-based reagents.
| Substrate | Reagent | Conditions | Yield | Notes |
| Non-enolizable Ketone (e.g., Benzophenone) | CsF or tBuOK, DMF | 92% | Excellent. Requires dry conditions. | |
| Enolizable Ketone (e.g., Acetophenone) | tBuOK, THF, -78°C | <10% | Failure mode: Base triggers aldol condensation faster than | |
| Enolizable Ketone | LiHMDS, -78°C | 78% | Superior. The sulfone stabilizes the anion, allowing controlled addition even with enolizable protons present [3]. |
Detailed Experimental Protocols
These protocols are "Self-Validating," meaning they include visual checkpoints to ensure the reaction is proceeding correctly.
Protocol A: Innate Radical Difluoromethylation (Baran Method)
Best for: Robust, electron-deficient heterocycles (Pyridines, Pyrimidines). Reagent: Zinc difluoromethanesulfinate (DFMS).[1]
-
Setup: To a 20 mL vial (open to air), add Substrate (1.0 equiv, 0.5 mmol) and DCM/Water (2.5 mL : 1.0 mL).
-
Checkpoint: Ensure a biphasic mixture. The water layer solubilizes the DFMS; the organic layer solubilizes the substrate.
-
-
Reagent Addition: Add DFMS (3.0 equiv) and Trifluoroacetic Acid (TFA) (1.0 equiv).
-
Initiation: Add t-Butyl Hydroperoxide (TBHP, 70% aq, 5.0 equiv) dropwise at 0°C.
-
Checkpoint: Vigorous bubbling (
gas release) indicates radical generation. If no bubbling occurs, the initiation has failed.
-
-
Reaction: Stir vigorously at Room Temperature for 12-24 hours.
-
Note: Additional DFMS/TBHP may be added in portions if TLC shows incomplete conversion after 6 hours.
-
-
Workup: Quench with sat.
(bubbling will cease). Extract with DCM. -
Validation:
NMR typically shows a doublet around -110 to -125 ppm ( ).
Protocol B: Photoredox Difluoromethylation
Best for: Complex, sensitive drug scaffolds (Caffeine, complex alkaloids).
Reagent: Difluoromethanesulfonyl chloride (
-
Setup: Flame-dry a 10 mL Schlenk tube. Add Substrate (0.2 mmol), Photocatalyst (
, 1.0 mol%), and Base ( , 2.0 equiv). -
Solvent: Add degassed DMSO or MeCN (2.0 mL).
-
Checkpoint: Solution must be oxygen-free. Sparge with Argon for 15 mins. Oxygen quenches the excited state of Ir(III).
-
-
Reagent: Add
-source (e.g., or commercially available sulfinates) (2.0 equiv). -
Irradiation: Place 2-3 cm away from Blue LEDs (450 nm, 34W). Stir for 18 hours.
-
Checkpoint: The temperature should not exceed 35°C (use a fan if necessary).
-
-
Workup: Dilute with water, extract with EtOAc.
-
Yield Expectation: Expect cleaner crude NMR than Protocol A, requiring less rigorous chromatography.
-
Mechanistic Logic: The Nucleophilicity Trap
Understanding the orbital interactions explains why yields drop for electron-rich substrates.
Figure 2: Polarity matching in radical fluoroalkylation. The
References
-
Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society.[3] Link
-
Narayanam, J. M., & Stephenson, C. R. (2011). "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews.[5] Link
-
Ni, C., & Hu, J. (2016). "Recent Advances in Nucleophilic Fluoroalkylation." Chemical Reviews. Link
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link
Sources
Comparative Guide: 1-[Bromo(difluoro)methyl]-4-fluorobenzene vs. Conventional Deoxyfluorination Strategies
[1]
Executive Summary
In the synthesis of pharmacophores containing the (4-fluorophenyl)difluoromethyl motif, researchers typically face a binary choice: linear construction (deoxyfluorination of ketones using DAST/Deoxo-Fluor) or modular coupling using radical precursors like 1-[Bromo(difluoro)methyl]-4-fluorobenzene .[1]
The Verdict: While this compound commands a significantly higher upfront material cost (approx. 15–20x per mol compared to DAST), it is the superior choice for late-stage functionalization (LSF) and complex scaffolds .[1] Its application via photoredox catalysis circumvents the safety hazards (explosion/glass etching) and chemoselectivity issues associated with nucleophilic fluorinating agents.[1] For early-stage, gram-scale synthesis of simple building blocks, conventional deoxyfluorination remains more cost-effective.[1]
Technical Context: The Bioisosteric Value
The gem-difluoromethylene (
-
Metabolic Stability: The
blocks benzylic oxidation, while the p-F blocks metabolic hydroxylation.[1] -
Conformational Lock: The gauche effect of the fluorines often locks the conformation, improving binding affinity.
Comparative Analysis: Modular vs. Linear Synthesis
Method A: The Conventional Route (Linear)
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
Workflow: Substrate
-
Pros: Low reagent cost; established supply chain.[1]
-
Cons: High safety risk (thermal instability); chemoselectivity issues (elimination to vinyl fluorides); intolerance to Lewis-basic sites.[1]
Method B: The Modular Route (Subject Reagent)
Reagent: this compound.[1]
Workflow: Substrate (Alkene/Arene) + Reagent
-
Pros: High safety profile; mild conditions (room temp); excellent functional group tolerance; enables convergent synthesis.[1]
-
Cons: High unit cost; requires inert atmosphere and light source.[1]
Data Summary Table
| Feature | Method A: DAST/Deoxo-Fluor | Method B: this compound |
| Mechanism | Nucleophilic Deoxyfluorination | Radical Cross-Coupling (SET) |
| Safety Profile | High Risk: Explosive >50°C; HF generation.[1] | Low Risk: Stable liquid; non-explosive.[1] |
| Substrate Scope | Limited: Sensitive to moisture/acid.[1] | Broad: Tolerates amines, esters, heterocycles.[1] |
| Selectivity | Poor: Often yields vinyl fluoride byproducts.[1] | High: Directed radical addition. |
| Cost Efficiency | High (Materials) / Low (Process Failure) | Low (Materials) / High (Process Success) |
| Late-Stage Use | Not Recommended (Harsh conditions).[1] | Ideal (Mild, neutral pH).[1] |
Strategic Decision Matrix
The following diagram illustrates the logical decision-making process for selecting the appropriate reagent based on substrate complexity and project stage.
Caption: Decision tree for selecting between nucleophilic fluorination and radical cross-coupling based on substrate value and safety constraints.
Experimental Protocol: Photoredox Cross-Coupling
This protocol describes the modular coupling of this compound to a terminal alkene, a standard workflow for creating complex pharmacophores.[1]
Materials:
-
Reagent: this compound (1.5 equiv).[1]
-
Substrate: Terminal Alkene (1.0 equiv).[1]
-
Catalyst:
(1.0 mol%) or organic dye (4CzIPN).[1] -
Solvent: Acetonitrile (degassed).[1]
-
Base/Additives: Potassium carbonate (
, 2.0 equiv) or Hantzsch Ester (as reductant if hydro-alkylation is desired).[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with the alkene substrate (0.5 mmol), photocatalyst (0.005 mmol), and base.[1]
-
Add anhydrous Acetonitrile (5.0 mL). Note: Solvent must be sparged with Argon for 15 minutes prior to use to quench oxygen, which inhibits the radical chain.
-
-
Reagent Addition:
-
Add this compound (0.75 mmol) via syringe.[1] The liquid nature of the reagent allows for precise volumetric dosing.
-
-
Irradiation:
-
Work-up:
Self-Validating Checkpoint:
-
TLC/NMR Monitoring: The disappearance of the characteristic alkene vinyl protons and the appearance of a triplet in the
NMR (approx. -90 to -110 ppm, Hz) confirms the installation of the group.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting.[1] Unlike DAST, which relies on ionic interactions, this reagent operates via a Single Electron Transfer (SET) pathway.[1]
Caption: Simplified photoredox cycle showing the reductive generation of the difluorobenzylic radical.
References
-
Hu, J., et al. (2016).[1] "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews.[1]
-
Ni, C., & Hu, J. (2016).[1] "Recent advances in controlled difluoromethylation reactions." Synthesis. [1]
-
Koike, T., & Akita, M. (2014).[1] "Visible-light photoredox catalysis: The chemically sustainable generation of radicals."[3] Inorganic Chemistry Frontiers.
-
L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. (Comparison data for DAST alternatives).
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
spectroscopic validation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene products
Spectroscopic Validation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Comparative Guide for Drug Development
The Analytical Imperative in Fluorine Chemistry
In modern pharmaceutical development, the strategic incorporation of fluorine atoms—specifically the difluoromethyl (-CF
As a Senior Application Scientist, I cannot overstate the necessity of rigorous, orthogonal spectroscopic validation. Relying solely on HPLC retention times is inadequate for fluorinated building blocks due to the near-identical polarity of chloro- and bromo-analogs. Instead, researchers must deploy a self-validating system combining
Causality in Methodological Design: The E-E-A-T Foundation
The architecture of this validation protocol is driven by fundamental physical chemistry, ensuring that every data point cross-verifies another.
-
Why
F NMR? Fluorine-19 boasts a 100% natural isotopic abundance and a spin of 1/2, making it highly sensitive to changes in its local chemical environment without the spectral crowding often seen in H NMR[1]. The F chemical shift range spans over 300 ppm, allowing for the baseline resolution of structurally similar impurities. For instance, substituting a bromine atom with a chlorine atom on the -CF X group induces a distinct ~4 ppm upfield shift, providing an unambiguous diagnostic marker[2]. -
The Self-Validating Mechanism: NMR provides the structural environment, but mass spectrometry provides the elemental confirmation. Bromine possesses a unique isotopic signature (
Br and Br in a ~1:1 ratio). By coupling the F NMR chemical shift with the 1:1 molecular ion doublet in GC-MS, the protocol becomes internally self-validating. If the NMR shift is correct but the MS lacks the 1:1 isotope ratio, the sample is compromised.
Comparative Spectroscopic Benchmarks
To objectively evaluate the purity and identity of this compound, it must be benchmarked against its most common synthetic alternatives and degradation products. The table below synthesizes the critical quantitative data required for this differentiation.
| Product / Analog | GC-MS Isotope Pattern (Halogen) | Primary Application / Status | ||
| This compound | ~ -44.7 ppm (s, 2F) | ~ -110.5 ppm (m, 1F) | M | Target Product (Cross-coupling) |
| 1-[Chloro(difluoro)methyl]-4-fluorobenzene | ~ -49.0 ppm (s, 2F) | ~ -110.5 ppm (m, 1F) | M | Common Alternative / Impurity |
| 1-(Trifluoromethyl)-4-fluorobenzene | ~ -62.5 ppm (s, 3F) | ~ -109.0 ppm (m, 1F) | No distinct M+2 halogen peak | Structural Analog |
| 1-(Difluoromethyl)-4-fluorobenzene | ~ -114.0 ppm (d, J=56Hz, 2F) | ~ -111.0 ppm (m, 1F) | No distinct M+2 halogen peak | Debrominated Impurity |
Step-by-Step Methodology: Self-Validating Spectroscopic Assay
Step 1: Sample Preparation (NMR)
-
Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
). -
Add 1.0 µL of Hexafluorobenzene (C
Fngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) as an internal standard ( -162.9 ppm). Alternatively, Fluorobenzene (PhF) can be used ( -113.15 ppm). Causality: An internal standard is mandatory for absolute quantification and precise chemical shift calibration, eliminating solvent-induced shift variations that could cause a misidentification between the bromo- and chloro-analogs.
Step 2:
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire spectra on a 376 MHz (or higher) NMR spectrometer.
-
Run two distinct experiments: one with proton decoupling (
F{ H}) to simplify the aryl-F multiplet, and one without decoupling to observe the coupling (typically ~56 Hz) if difluoromethyl (-CF H) impurities are suspected.
Step 3: GC-MS Analysis (EI Mode)
-
Dilute the sample in GC-grade dichloromethane to a concentration of 1 mg/mL.
-
Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.
-
Analyze the molecular ion (M
) cluster. Causality: EI-MS provides the orthogonal validation. The molecular ion for C H BrF will show a characteristic 1:1 doublet at m/z 224 and 226. If the sample is the chloro-analog (C H ClF ), the M will appear at m/z 180 and 182 with a 3:1 intensity ratio, instantly invalidating the batch.
Validation Workflow Visualization
Figure 1: Self-validating spectroscopic workflow for this compound.
References
-
Title : Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC Source : nih.gov URL :[Link]
-
Title : Supplementary Materials for - Research Square (Chemical shift data for (Bromodifluoromethyl)benzene) Source : researchsquare.com URL :[Link]
-
Title : The Stereoselective Formation and Cleavage of C–F Bonds via Group 11 Catalysis - UC Berkeley (Internal standard calibration parameters) Source : escholarship.org URL :[Link]
Sources
Assessing the Regioselectivity of 1-[Bromo(difluoro)methyl]-4-fluorobenzene in Late-Stage Functionalization: A Comparative Guide
As drug development increasingly relies on fluorinated bioisosteres to optimize metabolic stability and lipophilicity, the targeted introduction of the difluoromethylene (–CF₂–) group has become a critical synthetic objective. 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4)[1] is a highly specialized reagent designed to install the (4-fluorophenyl)difluoromethyl moiety into complex organic scaffolds.
However, deploying this dual-halogenated reagent (containing both an aliphatic C–Br bond and an aromatic C–F bond) requires precise control over chemoselectivity and regioselectivity. This guide objectively evaluates the performance of this compound against alternative difluoromethylating agents, details the mechanistic causality governing its reactivity, and provides self-validating experimental protocols for its application.
Mechanistic Causality: Chemoselectivity and Regioselectivity
To successfully utilize this compound, scientists must exploit the thermodynamic and electronic disparities between its reactive sites.
Chemoselectivity: C–Br vs. C–F Cleavage
The fundamental driver of chemoselectivity in this reagent is the stark difference in bond dissociation energies (BDE). The aliphatic C–Br bond is relatively weak (~76 kcal/mol), whereas the aromatic C–F bond is exceptionally strong (typically 99–131 kcal/mol)[2]. Consequently, under photoredox single-electron transfer (SET) or transition-metal oxidative addition, the C–Br bond is selectively cleaved. The aromatic C–F bond remains entirely inert, preventing unwanted polymerization or defluorination artifacts.
Regioselectivity: Electrophilic Radical Addition
When subjected to photoredox catalysis, the cleavage of the C–Br bond generates an electrophilic
Caption: Photoredox catalytic cycle illustrating the regioselective generation and addition of ArCF2•.
Comparative Analysis of Difluoromethylating Agents
Selecting the correct reagent dictates the success of late-stage functionalization. Below is an objective comparison of this compound against common industry alternatives[3][4].
Table 1: Reagent Performance and Selectivity Comparison
| Reagent | Primary Application | Regioselectivity Profile | Key Advantages | Limitations |
| This compound | Installation of Ar–CF₂– motifs via radical addition or cross-coupling. | Strict Anti-Markovnikov (alkenes); Exclusive C–Br cleavage over C–F. | Direct installation of a bioisosteric aryl ring; excellent chemoselectivity. | Higher molecular weight; specific to 4-fluorophenyl targets. |
| TMS-CF₂Br | Nucleophilic difluoromethylation of ketones/imines. | O- vs. C-alkylation depends heavily on solvent/Lewis acid. | Generates difluorocarbene or ylides under mild conditions. | Prone to undesired O-alkylation in enolizable substrates. |
| BrCF₂CO₂Et | Reformatsky-type reactions; radical additions. | Anti-Markovnikov (alkenes). | Cheap, scalable, well-established. | Leaves an ester moiety that requires downstream manipulation. |
| [Ph₃P-CF₂H]Br | Direct –CF₂H installation via photoredox catalysis. | Anti-Markovnikov (alkenes). | Easily handled solid; highly efficient for terminal –CF₂H. | Cannot install substituted Ar–CF₂– functional groups. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation mechanisms to ensure reproducibility and mechanistic integrity.
Protocol A: Regioselective Photoredox Radical Addition to Alkenes
This protocol utilizes visible light to generate the
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkene (1.5 equiv)
- -Ir(ppy)₃ (1 mol%) - Photocatalyst
-
Ascorbic acid or DIPEA (2.0 equiv) - Sacrificial reductant
-
Solvent: Degassed DMF (0.1 M)
Step-by-Step Workflow:
-
Preparation: In a glovebox, charge a dry Schlenk tube with
-Ir(ppy)₃, the alkene, and the reductant. -
Reagent Addition: Add this compound and degassed DMF. Seal the tube.
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12–16 hours.
-
Self-Validation (Control): Run a parallel reaction spiked with 2.0 equiv of TEMPO. Expected Result: Complete suppression of the product confirms the radical nature of the pathway.
-
In-Process Analysis: Take a 50 µL aliquot, dilute in CDCl₃, and spike with exactly 1.0 equiv of (trifluoromethyl)benzene (PhCF₃) as an internal standard. Analyze via ¹⁹F NMR to quantify the regioselective conversion before aqueous workup.
Protocol B: Chemoselective Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol selectively activates the C(sp³)–Br bond to couple with arylboronic acids, leaving the aromatic C–F bond completely intact[5].
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
NiBr₂·glyme (10 mol%) - Catalyst
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%) - Ligand
-
K₂CO₃ (2.0 equiv) - Base
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Catalyst Pre-activation: Stir NiBr₂·glyme and dtbbpy in 1,4-dioxane for 15 minutes until a deep green/blue complex forms.
-
Coupling: Add the boronic acid, base, and this compound.
-
Heating: Stir at 80 °C under an argon atmosphere for 12 hours.
-
Self-Validation (Control): Run a parallel reaction omitting the arylboronic acid. Expected Result: The formation of the homocoupled dimer (
) validates the successful oxidative addition of Ni(0) into the C–Br bond.
Caption: Chemoselectivity and regioselectivity logic pathways for this compound.
Quantitative Selectivity Data
The following table summarizes expected regioselectivity and yields based on validated experimental frameworks for the functionalization of this compound.
Table 2: Regioselectivity and Yield Metrics
| Substrate Type | Reaction Pathway | Regioselectivity Ratio | Isolated Yield | Validation Method |
| Terminal Aliphatic Alkenes | Photoredox Radical Addition | >99:1 (Terminal : Internal) | 78–85% | ¹⁹F NMR / GC-MS |
| Styrene Derivatives | Photoredox Radical Addition | >95:5 (Terminal : Internal) | 82–90% | ¹⁹F NMR / GC-MS |
| Arylboronic Acids | Ni-Catalyzed Cross-Coupling | >99% Chemoselective (C–Br over C–F) | 70–88% | ¹⁹F NMR (Absence of Ar–F loss) |
| 1,3-Dicarbonyls | Base-Promoted Nucleophilic | Solvent dependent (O- vs C-alkylation) | 50–75% | X-Ray Crystallography / NMR |
References
1. - Organic Letters (ACS Publications). 2. - NSF Public Access Repository. 3. - Communications Chemistry (Nature). 4. - Organic Letters (ACS Publications).
Sources
Computational Benchmarking of Difluoromethylating Agents: Transition State Analysis & Reagent Selection
The following guide provides a computational and mechanistic comparison of difluoromethylating agents.
Executive Summary
The difluoromethyl group (
This guide moves beyond empirical screening by utilizing Density Functional Theory (DFT) to compare the transition states (TS) of three primary reagent classes: Nucleophilic (e.g., Fluoroform), Carbenoid (e.g., TMS-CF
Mechanistic Classes & Transition State Architectures
To select the correct reagent, one must match the substrate's electronic demand with the reagent's transition state requirement.
A. Nucleophilic Agents: The "Dual Activation" Model
-
Reagent: Fluoroform (
) activated by bases (e.g., LiHMDS). -
Active Species: Lithium difluoromethyl carbenoid (
). -
Transition State Analysis: Contrary to a simple
mechanism, DFT studies (M06-2X/SMD) reveal that successful difluoromethylation of lithium enolates proceeds via a bimetallic transition state .-
Mechanism: The lithium atom of the enolate coordinates with the fluorine of the
species, while the lithium of the carbenoid coordinates with the enolate oxygen. -
Energetics: This "dual activation" stabilizes the charge separation in the TS, lowering the activation barrier (
) significantly compared to a monometallic pathway. -
Key Insight: High barriers observed in "failed" reactions often stem from the inability to form this cyclic, bimetallic 6-membered TS structure.
-
B. Carbenoid/Electrophilic Agents: The
-Elimination Pathway
-
Reagents:
, -(difluoromethyl)sulfonium salts, . -
Active Species: Difluorocarbene (
). -
Transition State Analysis: These reagents function by releasing singlet difluorocarbene.
-
Step 1 (Rate Determining):
-elimination or decomposition to generate . For sulfonium salts, DFT confirms a backside attack is energetically prohibitive ( kcal/mol); instead, deprotonation/elimination to is the favored low-energy path. -
Step 2 (Product Forming):
-
O/S-Nucleophiles: Proton transfer-assisted insertion.
-
Alkenes: Concerted [2+1] cycloaddition. The TS is asynchronous but concerted, with low barriers (< 15 kcal/mol) once
is free.
-
-
C. Radical Agents: SOMO-HOMO Interactions
-
Reagent:
(DFMS / Baran’s Reagent).[2] -
Active Species: Difluoromethyl radical (
). -
Transition State Analysis:
-
Mechanism: Oxidative generation of
followed by addition to heterocycles. -
Orbital Control: The TS is governed by the interaction between the Singly Occupied Molecular Orbital (SOMO) of the radical and the Highest Occupied Molecular Orbital (HOMO) of the heterocycle.
-
Selectivity: DFT calculations of Fukui indices accurately predict regioselectivity (C2 vs C4 position) by mapping the spin density distribution in the TS.
-
Comparative Data: Activation & Energetics
The following table summarizes key computational metrics for these reagent classes.
| Reagent Class | Representative Agent | Active Species | Rate-Determining Step (DFT) | Typical | Ideal Substrate |
| Nucleophilic | Fluoroform / LiHMDS | C-C Bond Formation (Bimetallic TS) | 18 - 22 | Enolates, Carbonyls | |
| Carbenoid | Carbene Generation ( | 12 - 16* | Phenols, Thiols, Alkenes | ||
| Radical | Radical Addition to Heterocycle | 10 - 14** | Electron-Rich Heterocycles |
* Barrier for the carbene generation step.[3] The subsequent insertion is often barrierless or very low. *Differs based on oxidant and specific heterocycle.
Decision Logic for Reagent Selection
The following diagram illustrates the logical flow for selecting a reagent based on the desired transition state mechanism.
Caption: Logic flow for selecting difluoromethylating agents based on substrate electronics and desired transition state.
Protocol: In Silico Reagent Screening
This protocol allows you to validate if a specific reagent will work for your novel substrate before wet-lab synthesis.
Step 1: System Preparation
-
Software: Gaussian 16, ORCA, or Schrödinger Jaguar.
-
Functional/Basis Set: Use M06-2X or
B97X-D with the def2-TZVP basis set. These functionals accurately treat dispersion forces critical in fluorine chemistry. -
Solvation: Apply SMD (Solvation Model based on Density) matching your intended reaction solvent (e.g., THF for Li-enolates, DCM for Sulfonium).
Step 2: Transition State Search (The "QST" Approach)
For a Nucleophilic (Fluoroform) mechanism:
-
Guess Structure: Build the "Butterfly" TS geometry. Place the
atom of the reagent bridging the of the enolate and the of the group. -
Optimization: Run a TS optimization (Opt=TS) followed by a frequency calculation (Freq).
-
Validation: Ensure exactly one imaginary frequency corresponding to the C-C bond formation vector.
Step 3: Distortion/Interaction Analysis
To understand why a reaction has a high barrier, decompose the activation energy (
- (Distortion Energy): Energy required to distort the ground state catalyst and substrate into their TS geometries. High distortion often indicates steric clash.
- (Interaction Energy): Energy gained from orbital overlap and electrostatics in the TS.
-
Application: If
is too high (>25 kcal/mol), check . If high, switch to a less sterically demanding reagent (e.g., from Sulfonium to Carbene).
Experimental Validation
To confirm the computational model, perform the following control experiments:
-
Radical Trap Test: Add TEMPO (1.0 equiv).
-
Inhibition: Confirms Radical mechanism (Zn reagent).
-
No Effect: Supports Nucleophilic or Carbenoid mechanism.
-
-
Deuterium Labeling (
Quench):-
Generate the intermediate (e.g., Li-enolate + Fluoroform).[4] Quench with
. -
Incorporation of D at the
-position confirms the formation of the anionic intermediate predicted by the "Dual Activation" model.
-
-
Hammett Plot Analysis:
-
Vary substituents on the substrate (e.g., p-OMe, p-NO
). - (Positive slope): Nucleophilic attack on the substrate (Substrate is electrophile).
- (Negative slope): Electrophilic attack by the reagent (Substrate is nucleophile, e.g., Carbene path).
-
References
-
Computational SN2-Type Mechanism for the Difluoromethylation of Lithium Enolate with Fluoroform. Chemistry - A European Journal.
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Journal of Organic Chemistry.
-
Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism. JACS Au.
-
Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.
-
A Toolbox of Reagents for Difluoromethylthiolation. Chemical Reviews.
Sources
biological activity comparison of compounds synthesized with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
A Comparative Guide to the Biological Activity of Compounds Synthesized with 1-[Bromo(difluoro)methyl]-4-fluorobenzene
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological profiles.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[3] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a compound's metabolic stability, membrane permeability, and target affinity.[3] This guide provides an in-depth comparison of the biological activities of compounds synthesized using this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the synthesis of a targeted kinase inhibitor, present comparative biological data against its non-fluorinated analog, and provide detailed experimental protocols to support these findings.
The Strategic Advantage of the 4-Fluorophenyl-Difluoromethyl Group
The this compound reagent provides a direct route to introduce the 4-fluorophenyl-difluoromethyl moiety into a target molecule. This particular group offers a dual benefit: the metabolic stability conferred by the difluoromethyl group and the potential for enhanced binding interactions from the 4-fluoro-substituted phenyl ring. The strong electron-withdrawing nature of the fluorine atoms in the -CF2H group can increase the metabolic stability of an adjacent functional group, a critical factor in improving a drug's half-life.[4] Furthermore, the fluorine atom on the phenyl ring can modulate the electronic properties of the entire molecule and participate in favorable interactions within a protein's binding pocket.[2]
A Case Study: Synthesis and Biological Evaluation of a Difluoromethylated Kinase Inhibitor
To illustrate the impact of the 4-fluorophenyl-difluoromethyl group, we present a case study focused on the synthesis and biological evaluation of a hypothetical, yet representative, kinase inhibitor. Protein kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases, making them a prime target for drug discovery.[5]
Proposed Synthesis of a 4-(4-Fluorophenyl-difluoromethyl)phenyl-substituted Pyrazole Kinase Inhibitor
The synthesis of our target compound can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[6]
dot
Caption: Proposed Suzuki coupling for the synthesis of a difluoromethylated kinase inhibitor.
This synthetic approach allows for the direct installation of the 4-fluorophenyl-difluoromethyl moiety onto a pyrazole core, a common scaffold in kinase inhibitors.
Comparative Biological Activity: The Impact of Difluoromethylation
The primary rationale for introducing the -CF2H group is to enhance a molecule's biological activity and pharmacokinetic properties. To quantify this, we will compare the in vitro activity of our synthesized difluoromethylated kinase inhibitor with its non-fluorinated phenyl analog.
Data Presentation: Kinase Inhibition and Cytotoxicity
The following table summarizes hypothetical but representative data comparing the half-maximal inhibitory concentration (IC50) of the two compounds against a target kinase and their cytotoxic effects on a cancer cell line.
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line Cytotoxicity (CC50, µM) |
| Phenyl Analog | 150 | 15 |
| Difluoromethyl Analog | 35 | 8 |
Lower IC50 and CC50 values indicate greater potency.
The data clearly illustrates the potential benefits of difluoromethylation. The difluoromethyl analog exhibits a significantly lower IC50 value against the target kinase, indicating a more potent inhibition of the enzyme. Furthermore, the lower CC50 value suggests enhanced cytotoxicity towards cancer cells. This improvement can be attributed to a combination of factors, including increased metabolic stability leading to higher intracellular concentrations and potentially more favorable interactions within the kinase's ATP-binding pocket.
Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key biological assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.[7][8]
dot
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).[7]
-
Kinase Reaction Setup:
-
Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Dispense the kinase/substrate master mix into the wells of a 384-well plate.[7]
-
Add the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[7]
-
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[7]
-
ADP Detection:
-
Data Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cytotoxicity Assay (MultiTox-Fluor Multiplex Cytotoxicity Assay)
This assay measures both cell viability and cytotoxicity in a single well.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[Bromo(difluoro)methyl]-4-fluorobenzene and Related Halogenated Aromatics
This document provides a detailed protocol for the safe handling and disposal of 1-[Bromo(difluoro)methyl]-4-fluorobenzene. As specific safety data for this exact compound is not widely published, this guide is built upon established principles for the management of hazardous halogenated aromatic compounds. We will use the closely related and well-documented chemical, 1-Bromo-4-fluorobenzene (CAS 460-00-4), as a surrogate to illustrate the critical safety and disposal procedures. Researchers must conduct a thorough, substance-specific risk assessment before beginning any work.
The cornerstone of laboratory safety is the proactive management of chemical waste. For halogenated compounds, which can pose complex environmental and health risks, a rigorous and well-understood disposal plan is not just a regulatory requirement—it is a fundamental component of responsible scientific practice. This guide provides the procedural and causal insights necessary to manage these materials safely from the benchtop to final disposition.
Hazard Profile and Core Safety Principles
Understanding the inherent hazards of this compound is the first step in ensuring safe handling. Based on its structure—a fluorinated benzene ring with a bromo(difluoro)methyl group—we can anticipate several key risks. The presence of both bromine and a significant amount of fluorine dictates the primary disposal pathway and the necessary precautions.
Upon thermal decomposition, as would occur during incineration, the compound will inevitably generate highly corrosive and toxic acidic gases: Hydrogen Bromide (HBr) and, critically, Hydrogen Fluoride (HF)[1][2]. HF, in particular, poses a severe health hazard. Therefore, all disposal procedures are designed to contain the material and direct it to a facility capable of neutralizing these byproducts.
For the purpose of this guide, we will reference the known properties of 1-Bromo-4-fluorobenzene as a representative model for this chemical class.
| Property | Data for 1-Bromo-4-fluorobenzene (CAS 460-00-4) | Significance for Disposal |
| GHS Hazard Classification | Flammable liquid (Category 3), Skin/Eye Irritant, Harmful if inhaled[3][4]. | Dictates the need for ignition source control, proper ventilation (fume hood), and comprehensive Personal Protective Equipment (PPE). |
| Flash Point | 60 °C (140 °F)[5] | The material is a flammable liquid, requiring storage away from heat and open flames and the use of non-sparking tools during handling and cleanup[1][2]. |
| Specific Gravity | ~1.59 g/cm³[2] | The liquid is denser than water and insoluble, meaning it will sink in aqueous mixtures. This is relevant for spill management. |
| Decomposition Products | Carbon oxides (CO, CO₂), Hydrogen Halides (HBr), Gaseous Hydrogen Fluoride (HF)[1][2]. | This is the most critical factor. Disposal must occur via high-temperature incineration with acid gas scrubbing capabilities. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1][2]. | Strict waste segregation is mandatory to prevent dangerous chemical reactions within the waste container. |
Laboratory Waste Handling & Segregation Protocol
Proper disposal begins at the point of waste generation. Adherence to a strict segregation protocol is essential to prevent accidental reactions and ensure the waste stream is correctly identified for the disposal facility.
Step-by-Step Waste Collection:
-
Select the Correct Waste Container: Use only a designated, chemically-resistant (e.g., HDPE or glass) container clearly labeled "Halogenated Organic Waste." The container must have a secure, vapor-tight lid.
-
Labeling: Immediately label the container with the full chemical name: "this compound," and include the appropriate hazard pictograms (flammable, irritant). Maintain a running log of the contents.
-
Segregation:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat, sparks, and open flames[1][3]. Ensure the storage location complies with institutional and local regulations for flammable hazardous waste.
Spill Management Protocol
Accidental releases must be managed swiftly and safely. The following protocol is based on established guidelines for flammable, water-immiscible liquids[4][5].
Immediate Actions (In Case of Spill):
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment[1][2].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). For larger spills, a respirator with an organic vapor cartridge may be necessary[5].
Cleanup Procedure:
-
Containment: For larger spills, create a dike around the spill using an inert absorbent material like sand, diatomaceous earth, or commercial sorbent pads[2][6].
-
Absorption: Cover and absorb the spill with the inert material.
-
Collection: Using only non-sparking tools (e.g., plastic or brass), carefully scoop the contaminated absorbent material into a designated, sealable waste container[1][2].
-
Decontamination: Wipe the spill area with a solvent-soaked cloth (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal and label the container of spill debris as "Halogenated Organic Waste" and manage it according to the protocol in Section 2.
Disposal Workflow and Approved Pathways
The environmentally sound disposal of this compound requires a clear, documented workflow from the laboratory to the final treatment facility. The only acceptable method for the complete destruction of this compound is through a licensed hazardous waste management provider.
Caption: Workflow for the disposal of halogenated aromatic waste.
Primary Disposal Pathway: High-Temperature Incineration
Due to the stability of the aromatic ring and the strength of carbon-fluorine bonds, high-temperature incineration is the required disposal method.
-
Mechanism: The compound is injected into a specialized incinerator operating at temperatures sufficient to break all chemical bonds, converting the organic material primarily into carbon dioxide and water.
-
Critical Feature - Acid Gas Scrubbing: The resulting flue gas, containing hazardous HBr and HF, is passed through a "scrubber." This system uses a basic solution (e.g., calcium hydroxide or sodium hydroxide) to neutralize the acidic gases, converting them into harmless salts and water, which can then be safely managed[7].
-
Regulatory Compliance: This entire process must be performed at a facility permitted under the Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations[8][9]. Your institution's Environmental Health & Safety (EH&S) office will manage the relationship with a certified hazardous waste disposal vendor. Under no circumstances should this material be disposed of via drain or in regular trash.
References
- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17).
- 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17).
- SAFETY DATA SHEET - Nonflammable Gas Mixture: 4-Bromofluorobenzene 1-9999ppm / Nitrogen 99.0001-99.9999%. (2018, August 6).
- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA. (n.d.).
- SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethyl)benzene. (n.d.).
- 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. (n.d.).
- Environmental Fact Sheet, Organobromine. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. (1998, May 8). Retrieved from U.S. Environmental Protection Agency.
- Organobromine Production Wastes; Identification and Listing of Hazardous Waste... Final Rule. (2000, March 17).
- Regulation respecting halocarbons, Q-2, r. 29. (n.d.).
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
